molecular formula C31H48O4 B15135457 Dehydrosulphurenic acid

Dehydrosulphurenic acid

Cat. No.: B15135457
M. Wt: 484.7 g/mol
InChI Key: DGVHJZPQGFRVEC-JBDXZHTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroesulfurenic acid is a natural product found in Taiwanofungus camphoratus with data available.

Properties

Molecular Formula

C31H48O4

Molecular Weight

484.7 g/mol

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

InChI

InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)23-17-26(33)31(8)22-11-12-24-28(4,5)25(32)14-15-29(24,6)21(22)13-16-30(23,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31-/m1/s1

InChI Key

DGVHJZPQGFRVEC-JBDXZHTESA-N

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O

Canonical SMILES

CC(C)C(=C)CCC(C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Deconstructing the Molecular Architecture: A Technical Guide to the Putative Dehydrosulphurenic Acid Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydrosulphurenic acid, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea (also known as Taiwanofungus camphoratus), has garnered significant interest within the scientific community for its potent biological activities, including anti-cancer and anti-inflammatory properties.[1] While the precise enzymatic steps leading to its formation remain to be fully elucidated, a putative synthesis pathway can be constructed based on the well-established biosynthesis of its lanostane (B1242432) core and subsequent enzymatic modifications. This guide provides an in-depth overview of this hypothetical pathway, drawing parallels with known triterpenoid biosynthesis mechanisms.

I. The Lanostane Backbone: A Foundation Built from Acetyl-CoA

The biosynthesis of all triterpenoids, including this compound, begins with the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route that constructs isoprene (B109036) units from acetyl-CoA. This series of reactions culminates in the formation of 2,3-oxidosqualene (B107256), the linear precursor to the cyclic triterpenoid skeleton.

The key enzymatic steps in the formation of 2,3-oxidosqualene are summarized in the table below.

Enzyme Substrate(s) Product Function
Acetyl-CoA C-acetyltransferaseAcetyl-CoAAcetoacetyl-CoACondensation of two acetyl-CoA molecules.
HMG-CoA synthaseAcetoacetyl-CoA, Acetyl-CoAHMG-CoACondensation of acetoacetyl-CoA and acetyl-CoA.
HMG-CoA reductaseHMG-CoAMevalonateRate-limiting step in cholesterol and isoprenoid biosynthesis.
Mevalonate kinaseMevalonateMevalonate-5-phosphatePhosphorylation of mevalonate.
Phosphomevalonate kinaseMevalonate-5-phosphateMevalonate-5-pyrophosphateSecond phosphorylation of the mevalonate derivative.
Diphosphomevalonate decarboxylaseMevalonate-5-pyrophosphateIsopentenyl pyrophosphate (IPP)Decarboxylation to form the first isoprene unit.
Isopentenyl pyrophosphate isomeraseIsopentenyl pyrophosphate (IPP)Dimethylallyl pyrophosphate (DMAPP)Isomerization of IPP to DMAPP.
Geranyl pyrophosphate synthaseIPP, DMAPPGeranyl pyrophosphate (GPP)Condensation of IPP and DMAPP.
Farnesyl pyrophosphate synthaseGPP, IPPFarnesyl pyrophosphate (FPP)Stepwise addition of two IPP units to DMAPP.
Squalene synthaseFarnesyl pyrophosphate (FPP)SqualeneHead-to-head condensation of two FPP molecules.
Squalene epoxidaseSqualene2,3-OxidosqualeneEpoxidation of squalene.

Experimental Workflow for Characterizing a Putative Biosynthetic Pathway

The elucidation of a novel biosynthetic pathway, such as that for this compound, typically involves a multi-step experimental approach.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo / In Vitro Validation cluster_confirmation Pathway Confirmation A Genome/Transcriptome Sequencing B Gene Mining & Annotation (e.g., for P450s, SDRs) A->B Identify candidate genes C Heterologous Expression of Candidate Genes B->C Select candidates D Enzyme Assays with Putative Substrates C->D Produce enzymes E Metabolite Analysis (e.g., LC-MS, NMR) D->E Identify products F Gene Knockout/Silencing in Native Organism E->F Validate intermediates G In Vitro Pathway Reconstitution F->G Confirm gene function

A high-level experimental workflow for pathway elucidation.
II. Cyclization: The Birth of the Lanostane Skeleton

The formation of the characteristic tetracyclic lanostane structure is catalyzed by a single, remarkable enzyme: lanosterol (B1674476) synthase.[2] This enzyme orchestrates a complex cascade of cyclizations and rearrangements of 2,3-oxidosqualene to produce lanosterol, the parent compound of all lanostane-type triterpenoids.[3]

Enzyme Substrate Product Function
Lanosterol synthase2,3-OxidosqualeneLanosterolCatalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic lanostane core.[2]
III. Post-Lanosterol Modifications: Tailoring the Core Structure

The structural diversity of lanostane-type triterpenoids arises from a series of post-lanosterol modifications. These reactions, primarily oxidations and dehydrogenations, are catalyzed by a variety of enzymes, most notably cytochrome P450 monooxygenases (CYPs) and short-chain dehydrogenases/reductases (SDRs).[4]

Based on the structure of this compound (24-methylenelanosta-7,9(11)-diene-3β,15α-diol-21-oic acid)[1], the following enzymatic modifications of the lanosterol backbone are proposed:

Enzyme Type Proposed Reaction Structural Outcome
Cytochrome P450 monooxygenaseHydroxylation at C-15Addition of a hydroxyl group at the 15α position.
Dehydrogenase/IsomeraseFormation of Δ7,9(11) dieneCreation of a conjugated double bond system in the B and C rings.
Cytochrome P450 monooxygenase / Aldehyde dehydrogenase / Carboxylic acid reductaseOxidation of the C-21 methyl groupStepwise oxidation to a carboxylic acid.
MethyltransferaseMethylation at C-24Introduction of a methyl group at the C-24 position, followed by rearrangement to form the 24-methylene group.

Recent research on A. camphorata has begun to identify specific enzymes responsible for these types of modifications. For instance, a cytochrome P450 (AcCYP4) has been shown to introduce a 15α-hydroxy group and generate a Δ7,9(11) diene structure, while a short-chain dehydrogenase (AcSDR6) can oxidize the 3β-hydroxyl group.[4] Although these enzymes have not been definitively linked to this compound synthesis, they represent strong candidates for catalyzing key steps in its formation.

Hypothetical Biosynthetic Pathway of this compound

The following diagram illustrates the proposed multi-stage synthesis of this compound from acetyl-CoA.

dehydrosulphurenic_acid_pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps oxidosqualene 2,3-Oxidosqualene mevalonate->oxidosqualene Multiple Steps lanosterol Lanosterol oxidosqualene->lanosterol Lanosterol Synthase intermediate1 15α-hydroxy-lanosterol lanosterol->intermediate1 Cytochrome P450 (15α-hydroxylase) intermediate2 Dehydrogenated Intermediate intermediate1->intermediate2 Dehydrogenase/ Isomerase intermediate3 C-21 Oxidized Intermediate intermediate2->intermediate3 Oxidoreductases (C-21 oxidation) dehydro_acid This compound intermediate3->dehydro_acid Methyltransferase & other modifications

A putative biosynthetic pathway for this compound.
IV. Experimental Protocols: A Framework for Pathway Elucidation

While specific protocols for the synthesis of this compound are not yet established, the following methodologies provide a general framework for the key experiments required to elucidate and characterize the biosynthetic pathway.

1. Heterologous Expression of Candidate Enzymes

  • Objective: To produce and purify candidate enzymes (e.g., cytochrome P450s, SDRs) for in vitro characterization.

  • Methodology:

    • Isolate mRNA from A. cinnamomea and perform reverse transcription to obtain cDNA.

    • Amplify candidate genes from the cDNA library using PCR with gene-specific primers.

    • Clone the amplified genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for Saccharomyces cerevisiae).

    • Transform the expression construct into a suitable host organism.

    • Induce protein expression (e.g., with IPTG in E. coli or galactose in yeast).

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. In Vitro Enzyme Assays

  • Objective: To determine the function of the purified enzymes by reacting them with putative substrates.

  • Methodology:

    • Prepare a reaction mixture containing the purified enzyme, a putative substrate (e.g., lanosterol or a downstream intermediate), and any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for CYPs; NAD+/NADH or NADP+/NADPH for SDRs) in a suitable buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Quench the reaction (e.g., by adding an organic solvent).

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracted products by LC-MS and NMR to identify their chemical structures.

3. Gene Silencing/Knockout in A. cinnamomea

  • Objective: To confirm the in vivo role of a candidate gene in the biosynthesis of this compound.

  • Methodology (RNA interference as an example):

    • Design and synthesize short interfering RNA (siRNA) or construct a vector for expressing short hairpin RNA (shRNA) targeting the candidate gene.

    • Introduce the siRNA or shRNA construct into A. cinnamomea protoplasts via a suitable transformation method (e.g., electroporation or PEG-mediated transformation).

    • Regenerate the mycelia and cultivate the transformed fungus.

    • Extract metabolites from the wild-type and transformed strains.

    • Compare the metabolite profiles using LC-MS, looking for a decrease or absence of this compound or its intermediates in the transformed strain.

V. Concluding Remarks

The proposed biosynthetic pathway for this compound provides a robust framework for future research aimed at its complete elucidation. The identification and characterization of the specific enzymes involved, particularly the cytochrome P450s and dehydrogenases responsible for the post-lanosterol modifications, will be crucial. Such discoveries will not only deepen our understanding of triterpenoid biosynthesis in fungi but also open avenues for the heterologous production of this compound and related bioactive compounds for therapeutic applications. The methodologies outlined herein offer a strategic approach to unraveling the molecular intricacies of this promising natural product.

References

Dehydrosulphurenic Acid: A Technical Guide on its Chemical Structure, Properties, and Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosulphurenic acid, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea (syn. Taiwanofungus camphoratus), has emerged as a compound of significant interest in oncological research.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its established role in inducing programmed cell death in cancer cells. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Chemical Structure and Properties

This compound is chemically known as (2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid. Its molecular formula is C₃₁H₄₈O₄, with a molecular weight of approximately 484.7 g/mol .[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₁H₄₈O₄PubChem[2]
Molecular Weight 484.7 g/mol PubChem[2]
IUPAC Name (2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acidPubChem[2]
CAS Number 175615-56-2AChemBlock[3]
XLogP3 (Computed)6.4PubChem[2]
Hydrogen Bond Donor Count (Computed)3PubChem[2]
Hydrogen Bond Acceptor Count (Computed)4PubChem[2]
Rotatable Bond Count (Computed)6PubChem[2]
Topological Polar Surface Area (Computed)77.8 ŲPubChem[2]

Note: Some physicochemical properties are computationally derived and provided for reference.

Biological Activity and Anticancer Effects

This compound has demonstrated notable cytotoxic activity against specific cancer cell lines. Research has shown that it inhibits the growth of the human pancreatic cancer cell line BxPC-3 and the human leukemia cell line U937.[1][4] The primary mechanism of this growth inhibition is the induction of apoptosis, a form of programmed cell death.[1][4] Furthermore, in U937 cells, it has also been observed to induce mitotic catastrophe, a mode of cell death resulting from aberrant mitosis.[1][4]

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from the fruiting bodies of Antrodia cinnamomea, based on common methodologies for triterpenoid extraction.

G Figure 1. Experimental Workflow for this compound Isolation cluster_extraction Extraction cluster_chromatography Chromatographic Separation cluster_final Final Product start Dried Fruiting Bodies of A. cinnamomea extract Methanol (B129727) Extraction start->extract concentrate Concentration under Reduced Pressure extract->concentrate silica (B1680970) Silica Gel Flash Column Chromatography concentrate->silica fractions Collection of Fractions silica->fractions hplc Preparative HPLC fractions->hplc pure_compound Purified this compound hplc->pure_compound

Caption: Workflow for isolating this compound.

  • Extraction: The dried and powdered fruiting bodies of Antrodia cinnamomea are subjected to exhaustive extraction with methanol at an elevated temperature (e.g., 50°C) for several hours. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • Silica Gel Flash Column Chromatography: The crude extract is loaded onto a silica gel flash column. A gradient solvent system, such as dichloromethane (B109758) and methanol, is used to elute the compounds, separating them based on polarity. Fractions are collected systematically.

    • Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest, as identified by preliminary analysis (e.g., thin-layer chromatography), are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile/water with a formic acid modifier).

  • Compound Identification: The purified compound is identified and characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Apoptosis Assay (General Protocol)

The induction of apoptosis by this compound in cancer cell lines such as BxPC-3 and U937 can be assessed using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Culture and Treatment: Cancer cells are cultured in an appropriate medium and seeded in culture plates. The cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48 hours).

  • Cell Staining: After treatment, both adherent and floating cells are collected, washed with a binding buffer, and then stained with FITC-conjugated Annexin V and a DNA-staining dye such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.

Signaling Pathways and Mechanism of Action

While it is established that this compound induces apoptosis in cancer cells, the specific signaling pathways through which it exerts this effect have not been fully elucidated in the available scientific literature. The induction of apoptosis in mammalian cells is a complex process regulated by two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases known as caspases, which are the executioners of apoptosis.

G Figure 2. Generalized Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR1) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspases (e.g., Caspase-3) caspase8->caspase3 dna_damage Intracellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family Proteins dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis pathways.

Natural triterpenoids often exert their pro-apoptotic effects by modulating key proteins in these pathways. For instance, they can influence the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which triggers the intrinsic pathway.[5][6][7] Alternatively, they may enhance the expression of death receptors or activate initiator caspases like caspase-8 in the extrinsic pathway.[8]

Further research is required to pinpoint the precise molecular targets of this compound within these apoptotic signaling cascades.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-cancer activity, particularly against pancreatic cancer and leukemia cell lines. Its ability to induce apoptosis underscores its potential as a lead compound for the development of new cancer therapies. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways involved in its pro-apoptotic effects. Additionally, comprehensive studies on its in vivo efficacy, safety profile, and potential for synergistic combinations with existing chemotherapeutic agents are warranted to advance its translational potential.

References

Dehydrosulphurenic Acid: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrosulphurenic acid, a lanostane-type triterpenoid (B12794562), has emerged as a compound of significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural source, the Taiwanese medicinal mushroom Antrodia cinnamomea, and detailed methodologies for its isolation and characterization. Furthermore, this document outlines its putative biosynthetic pathway and discusses its known biological activities, including its pro-apoptotic effects on cancer cells. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this promising natural product.

Discovery and Natural Sources

This compound was first identified as a constituent of the fruiting bodies of Antrodia cinnamomea (synonymous with Taiwanofungus camphoratus), a rare and highly valued medicinal fungus endemic to Taiwan.[1][2][3] Traditionally used in folk medicine for a variety of ailments, A. cinnamomea has been a focal point of research for its rich composition of bioactive secondary metabolites, particularly triterpenoids.[1][2] this compound is one of the most abundant lanostane-type triterpenoids found in this mushroom and is recognized for its significant antidiabetic properties.[4]

The discovery of this compound and other related triterpenoids from A. cinnamomea has been facilitated by modern analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which have enabled the separation and identification of individual compounds from complex extracts.[5][6]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds from Antrodia cinnamomea.

Table 1: Bioactivity of Compounds from Antrodia cinnamomea Fruiting Bodies

CompoundBioactivityEC50 (mg/mL)
This compound α-Glucosidase Inhibition 0.025 - 0.21 [5]
25R-antcin Kα-Glucosidase Inhibition0.025 - 0.21[1]
25S-antcin Bα-Glucosidase Inhibition0.025 - 0.21[1]
Dehydroeburicoic acidα-Glucosidase Inhibition0.025 - 0.21[1]
Eburicoic acidα-Glucosidase Inhibition0.025 - 0.21[1]
Acarbose (Positive Control)α-Glucosidase Inhibition0.278[1]

Table 2: Total Triterpenoid Content in Different Phenotypes of Antrodia cinnamomea Fruiting Bodies

PhenotypeTotal Triterpenoid Content (mg/g)
Red (RAC)116.4[7]
Yellow (YAC)63.9[7]
White (WAC)51.3[7]

Experimental Protocols

Isolation and Purification of this compound from Antrodia cinnamomea

The following protocol is a detailed methodology for the isolation and purification of this compound from the fruiting bodies of Antrodia cinnamomea, based on published literature.[6]

3.1.1. Extraction

  • Dry the fruiting bodies of Antrodia cinnamomea and grind them into a fine powder.

  • Extract the powdered material (200 g) with methanol (B129727) (10 L) five times at 50 °C for 12 hours for each extraction.[6]

  • Combine the methanol extracts and concentrate under reduced pressure to obtain a crude methanol extract (approximately 45.2 g).[6]

3.1.2. Silica (B1680970) Gel Flash Column Chromatography

  • Subject the crude methanol extract to silica gel flash column chromatography (70–230 mesh, 15 × 10 cm, 0.9 kg).[6]

  • Elute the column with a gradient solvent system, starting with 100% dichloromethane (B109758) (CH₂Cl₂) and gradually increasing the polarity with methanol (MeOH) to 100% MeOH.[6]

  • Collect the fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles. This process should yield multiple fractions (e.g., 12 fractions, ACFB.1–ACFB.12).[6]

3.1.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Identify the fractions containing this compound through analytical HPLC.

  • Purify the target fraction (e.g., ACFB.5) by preparative HPLC.[6]

  • HPLC Conditions:

    • Column: Cosmosil 5C18-AR-II, 5 μm, 250 × 20 mm i.d.[6]

    • Mobile Phase: A gradient of acetonitrile (B52724) (MeCN) and water containing 0.1% formic acid. For example, a gradient from 35:65 MeCN/H₂O to 90:10 MeCN/H₂O.[6]

    • Flow Rate: 10 mL/min.[6]

    • Detection: UV at 210 nm and 254 nm.

  • Collect the peak corresponding to this compound and concentrate under reduced pressure to yield the purified compound.

G cluster_extraction Extraction cluster_purification Purification A_cinnamomea Dried Fruiting Bodies of A. cinnamomea Grinding Grind to Fine Powder A_cinnamomea->Grinding Methanol_Extraction Methanol Extraction (5x, 50°C, 12h) Grinding->Methanol_Extraction Concentration Concentration under Reduced Pressure Methanol_Extraction->Concentration Crude_Extract Crude Methanol Extract Concentration->Crude_Extract Silica_Gel Silica Gel Flash Column Chromatography (CH₂Cl₂/MeOH Gradient) Crude_Extract->Silica_Gel Fractionation Collect and Combine Fractions Silica_Gel->Fractionation Prep_HPLC Preparative HPLC (C18 Column, MeCN/H₂O Gradient) Fractionation->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Experimental workflow for the isolation of this compound.

Biosynthesis of this compound

This compound, as a lanostane-type triterpenoid, is synthesized in Antrodia cinnamomea via the mevalonate (B85504) (MVA) pathway. This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for isoprenoids. The subsequent steps involve the formation of farnesyl pyrophosphate (FPP), squalene, and then lanosterol (B1674476), the precursor to all lanostane-type triterpenoids. The biosynthesis of this compound from lanosterol involves a series of oxidative modifications, including hydroxylations and the formation of a carboxylic acid group, catalyzed by cytochrome P450 monooxygenases and other enzymes.

G cluster_mva Mevalonate (MVA) Pathway cluster_lanostane Lanostane Biosynthesis Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP_DMAPP IPP/DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Oxidative Modifications Squalene Squalene FPP->Squalene Oxidative Modifications Lanosterol Lanosterol Squalene->Lanosterol Oxidative Modifications Dehydrosulphurenic_Acid This compound Lanosterol->Dehydrosulphurenic_Acid Oxidative Modifications

Caption: Putative biosynthetic pathway of this compound.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, with its anticancer properties being of particular interest to the drug development community. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including pancreatic cancer and leukemia.[8] The primary mechanism of its anticancer action is the induction of apoptosis, or programmed cell death.[8]

Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. While the precise signaling cascade initiated by this compound is still under investigation, it is likely that it modulates key proteins in the apoptotic pathway, leading to the activation of executioner caspases and subsequent cell death.

G cluster_pathways Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Mitochondria Mitochondrial Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis Dehydrosulphurenic_Acid This compound Dehydrosulphurenic_Acid->Mitochondria Induces

Caption: General mechanism of apoptosis induction by this compound.

Conclusion

This compound, a unique triterpenoid from Antrodia cinnamomea, represents a valuable lead compound for the development of new therapeutic agents. Its potent biological activities, particularly its pro-apoptotic effects in cancer cells, warrant further investigation. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols for its isolation, insights into its biosynthesis, and an overview of its mechanism of action. Future research should focus on elucidating the specific molecular targets of this compound to fully realize its therapeutic potential.

References

Dehydrosulphurenic Acid: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosulphurenic acid, a lanostane-type triterpenoid, has emerged as a compound of significant interest within the scientific community due to its diverse biological activities. Isolated from natural sources such as the medicinal mushroom Antrodia cinnamomea, this molecule has demonstrated potential therapeutic applications, particularly in the fields of oncology and virology. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its anticancer, antiviral, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Summary of Biological Activities

The known biological activities of this compound are summarized in the table below, providing a quick reference for its therapeutic potential.

Biological ActivityTarget/Cell LineQuantitative DataReference
AnticancerPancreatic Cancer (BxPC-3)IC50: Not Reported[1]
AnticancerLeukemia (U937)IC50: Not Reported[1]
AntiviralACE2 ProteaseKi = 1.53 µM[2]
Enzyme Inhibitionα-GlucosidaseIC50: Not ReportedN/A

Anticancer Activity

This compound has been shown to exhibit potent cytotoxic effects against specific cancer cell lines. Research has demonstrated its ability to inhibit the growth of human pancreatic cancer cells (BxPC-3) and human leukemia cells (U937).[1] The primary mechanism underlying this anticancer activity is the induction of apoptosis, or programmed cell death.[1] In the case of the U937 leukemia cell line, this compound has also been observed to induce mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[1] While the cytotoxic effects are evident, specific IC50 values, which would quantify the concentration of this compound required to inhibit the growth of these cancer cell lines by 50%, have not been reported in the reviewed scientific literature.

Apoptotic Signaling Pathways in Cancer

The induction of apoptosis by anticancer agents is a critical mechanism for their therapeutic efficacy. Apoptosis is a highly regulated process involving a cascade of molecular events that lead to cell dismantling and removal. Two primary pathways can initiate apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis.

The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway by controlling mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.[3][4][5][6][7] While it is known that this compound induces apoptosis in pancreatic and leukemia cancer cells, the precise molecular targets within these pathways that are modulated by the compound have not been fully elucidated. Further research is required to identify the specific caspases activated and the Bcl-2 family proteins affected by this compound.

Generalized Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Bcl-2 Family Bcl-2 Family Caspase-8->Bcl-2 Family via Bid cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Cellular Stress->Bcl-2 Family Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Workflow for ACE2 Protease Inhibition Assay Prepare Reagents Prepare Reagents Dispense ACE2 Enzyme Dispense ACE2 Enzyme Prepare Reagents->Dispense ACE2 Enzyme Add Test Compounds Add Test Compounds Dispense ACE2 Enzyme->Add Test Compounds Incubate Incubate Add Test Compounds->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

References

Dehydrosulphurenic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

CAS Number: 175615-56-2

Introduction

Dehydrosulphurenic acid is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea (synonymous with Taiwanofungus camphoratus). This compound, also known as 24-methylenelanosta-7,9(11)-diene-3β,15α-diol-21-oic acid, has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its anticancer, antiviral, and enzyme inhibitory properties, to support further research and drug development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are computationally derived and provide a foundational understanding of the molecule's characteristics.

PropertyValue
Molecular FormulaC₃₁H₄₈O₄
Molecular Weight484.7 g/mol
XLogP3-AA6.4
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with the most prominent being its anticancer, antiviral, and α-glucosidase inhibitory effects. The following sections and tables summarize the available quantitative data for these activities.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and mitotic catastrophe.[1]

Cell LineCancer TypeReported Effect
BxPC-3Pancreatic CancerInduction of apoptosis[1]
U937LeukemiaInduction of apoptosis and mitotic catastrophe[1]
Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. Its mechanism of action involves the inhibition of the ACE2 (Angiotensin-Converting Enzyme 2) protease, which is a key receptor for viral entry into host cells.

TargetVirusActivityInhibitory Constant (Ki)
ACE2 ProteaseSARS-CoV-2Inhibition1.53 µM
Enzyme Inhibitory Activity

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia.

| Enzyme | Reported Effect | | --- | --- | --- | | α-Glucosidase | Potent inhibition |

Note: A specific IC50 value for the α-glucosidase inhibitory activity of this compound is not specified in the reviewed literature.

Experimental Protocols

This section details the methodologies that can be employed to assess the biological activities of this compound.

Cell Viability and Apoptosis Assay in Cancer Cell Lines

This protocol describes a general workflow for evaluating the anticancer effects of this compound on cell lines such as BxPC-3 and U937.

a) Cell Culture: BxPC-3 and U937 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

b) Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with varying concentrations of this compound for 24, 48, and 72 hours.

  • Following treatment, MTT reagent is added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

c) Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining):

  • Cells are treated with this compound for a specified period.

  • The cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

ACE2 Protease Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on ACE2 activity.

  • Recombinant human ACE2 enzyme is incubated with varying concentrations of this compound.

  • A fluorogenic substrate for ACE2 is added to initiate the enzymatic reaction.

  • The fluorescence intensity is measured over time using a fluorescence plate reader.

  • The rate of substrate cleavage is calculated, and the inhibitory activity of this compound is determined by comparing the reaction rates in the presence and absence of the compound. The Ki can be calculated from this data.

α-Glucosidase Inhibition Assay

This protocol provides a method for assessing the α-glucosidase inhibitory potential of this compound.

  • α-Glucosidase from Saccharomyces cerevisiae is mixed with different concentrations of this compound in a phosphate (B84403) buffer (pH 6.8).

  • The mixture is incubated at 37°C.

  • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.

  • The reaction is incubated for a defined period and then stopped by adding sodium carbonate.

  • The absorbance of the released p-nitrophenol is measured at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Signaling Pathways and Mechanistic Diagrams

The anticancer activity of this compound is primarily attributed to the induction of apoptosis. While the precise signaling cascade initiated by this specific compound is a subject of ongoing research, the general mechanism of apoptosis induction in cancer cells by related triterpenoids from Antrodia cinnamomea often involves the extrinsic pathway.

Below is a logical workflow diagram illustrating the experimental process for identifying and characterizing the biological activities of this compound.

experimental_workflow Experimental Workflow for this compound cluster_extraction Isolation and Purification cluster_activity_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies A Antrodia cinnamomea Fruiting Body B Solvent Extraction A->B C Chromatographic Purification B->C D This compound C->D E Anticancer Assays (BxPC-3, U937) D->E Test Compound F Antiviral Assay (ACE2 Inhibition) D->F Test Compound G Enzyme Inhibition Assay (α-Glucosidase) D->G Test Compound H Apoptosis Pathway Analysis (Western Blot, Flow Cytometry) E->H Investigate Mechanism I Kinetic Studies F->I Determine Inhibition Kinetics G->I

Caption: Workflow for the study of this compound.

The diagram below illustrates a plausible extrinsic apoptosis pathway that may be induced by this compound in cancer cells, based on the activity of similar compounds.

apoptosis_pathway Hypothesized Apoptotic Pathway of this compound DSA This compound DR Death Receptors (e.g., TNFR) DSA->DR Activates Bcl2 Bcl-2 (Anti-apoptotic) DSA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DSA->Bax Upregulates DISC DISC Formation DR->DISC C8 Pro-Caspase-8 DISC->C8 Recruits aC8 Activated Caspase-8 C8->aC8 Cleavage C3 Pro-Caspase-3 aC8->C3 Activates aC3 Activated Caspase-3 C3->aC3 Cleavage Apoptosis Apoptosis aC3->Apoptosis Executes Bcl2->Bax Inhibits

Caption: A potential extrinsic apoptosis signaling pathway.

Conclusion

This compound is a promising natural product with multifaceted therapeutic potential. Its demonstrated anticancer, antiviral, and enzyme inhibitory activities warrant further investigation. This guide provides a consolidated resource for researchers, summarizing the current knowledge and offering standardized protocols to facilitate future studies. Elucidation of the precise mechanisms of action and further in vivo studies are critical next steps in the development of this compound as a potential therapeutic agent.

References

Unveiling Dehydrosulphurenic Acid: An In-depth Technical Guide to its Early Research and Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosulphurenic acid, a lanostane-type triterpenoid (B12794562), has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. Primarily isolated from the medicinal mushroom Antrodia cinnamomea (also known as Taiwanofungus camphoratus), a fungus endemic to Taiwan, this natural product has been investigated for its anti-cancer, anti-diabetic, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the early research and literature pertaining to this compound, with a focus on its discovery, biological activities, and underlying mechanisms of action.

Physicochemical Properties

This compound, with the chemical formula C₃₁H₄₈O₄ and a molecular weight of 484.7 g/mol , is structurally identified as 24-methylenelanosta-7,9(11)-diene-3β,15α-diol-21-oic acid. Its structure features a characteristic lanostane (B1242432) tetracyclic core with a side chain containing a terminal methylene (B1212753) group and a carboxylic acid function.

Early Research and Discovery

The initial discovery and characterization of this compound are intrinsically linked to the broader investigation of the chemical constituents of Antrodia cinnamomea. Early studies on this fungus focused on identifying the bioactive compounds responsible for its traditional medicinal uses. While a definitive "first" publication solely dedicated to the discovery of this compound is not readily apparent in the reviewed literature, its isolation and structural elucidation have been reported in the context of comprehensive analyses of triterpenoids from A. cinnamomea. These studies typically employed a combination of chromatographic and spectroscopic techniques to identify and characterize the various compounds present in the fungal extracts.

Quantitative Data Summary

The following tables summarize the available quantitative data from early and subsequent research on this compound, providing insights into its biological potency.

Biological Activity Assay/Model Metric Value Reference
α-Glucosidase Inhibitionin vitro enzymatic assayEC₅₀0.012 - 0.05 mg/mL[2]
ACE2 Protease Inhibitionin vitro enzymatic assayKᵢ1.53 µM[3]

Table 1: Enzyme Inhibition Data for this compound. EC₅₀ represents the half-maximal effective concentration, and Kᵢ represents the inhibitory constant.

Cell Line Cancer Type Observed Effect Reference
BxPC-3Pancreatic CancerInduction of apoptosis[4]
U937LeukemiaInduction of apoptosis and mitotic catastrophe[4]

Table 2: Anti-Cancer Activity of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. The following sections outline the methodologies cited in the literature for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound from Antrodia cinnamomea

A general workflow for the isolation and purification of this compound from the fruiting bodies of Antrodia cinnamomea is as follows:

  • Extraction: The dried and powdered fruiting bodies of A. cinnamomea are subjected to solvent extraction, typically with methanol (B129727) or ethanol, at an elevated temperature. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel. A gradient elution system, often employing a mixture of n-hexane and ethyl acetate (B1210297) in increasing polarity, is used to separate the components into different fractions.

  • Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18). The mobile phase composition is optimized to achieve baseline separation of the target compound.

  • Structural Elucidation: The structure of the purified this compound is confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Caption: General workflow for the isolation and purification of this compound.

In Vitro α-Glucosidase Inhibition Assay

The following protocol is a representative method for assessing the α-glucosidase inhibitory activity of this compound:

  • Preparation of Solutions:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare various concentrations of this compound and a positive control (e.g., acarbose) in the buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the α-glucosidase solution to each well.

    • Add the this compound solutions or the positive control to the respective wells and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the pNPG solution to all wells.

    • Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol, the product of the enzymatic reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the EC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow α-Glucosidase Inhibition Assay cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme α-Glucosidase Solution mix Add Enzyme to wells Add Inhibitor Incubate enzyme->mix:f0 substrate pNPG Solution reaction Add Substrate (pNPG) Monitor Absorbance at 405 nm substrate->reaction:f0 inhibitor This compound Solutions inhibitor->mix:f1 mix->reaction calc Calculate % Inhibition reaction->calc ec50 Determine EC₅₀ calc->ec50

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Signaling Pathways and Mechanism of Action

Early research has indicated that a primary mechanism of action for the anti-cancer effects of this compound is the induction of apoptosis, or programmed cell death.[4] While the precise signaling cascades have not been fully elucidated for this specific compound, the general pathways of apoptosis provide a framework for its potential molecular targets.

Apoptosis is broadly divided into two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the dismantling of the cell.

Based on the literature for similar triterpenoid compounds, it is plausible that this compound may modulate the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). A proposed mechanism is that this compound could either upregulate the expression of pro-apoptotic proteins or downregulate the expression of anti-apoptotic proteins. This shift in the balance would lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, ultimately leading to apoptosis.

G cluster_pathway Proposed Intrinsic Apoptosis Pathway cluster_bcl2 Bcl-2 Family Regulation Dehydrosulphurenic_acid This compound Bax_Bak Bax, Bak (Pro-apoptotic) Dehydrosulphurenic_acid->Bax_Bak Upregulates (?) Bcl2_BclxL Bcl-2, Bcl-xL (Anti-apoptotic) Dehydrosulphurenic_acid->Bcl2_BclxL Downregulates (?) Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes MOMP Bcl2_BclxL->Mitochondrion Inhibits MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway for this compound.

Conclusion and Future Directions

This compound, a triterpenoid from Antrodia cinnamomea, has demonstrated promising biological activities, particularly in the realms of oncology and metabolic diseases. Early research has laid the groundwork for understanding its potential as a therapeutic agent. However, further in-depth studies are warranted to fully elucidate its mechanisms of action, particularly the specific signaling pathways it modulates to induce apoptosis in cancer cells. Future research should focus on identifying the direct molecular targets of this compound, conducting more extensive quantitative structure-activity relationship (QSAR) studies, and evaluating its efficacy and safety in preclinical and clinical settings. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this intriguing natural product.

References

Dehydrosulphurenic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosulphurenic acid is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea (syn. Taiwanofungus camphoratus).[1] This fungus, endemic to Taiwan, has a long history in traditional medicine for treating a variety of ailments, including liver disease, cancer, and inflammation. Modern scientific investigation has identified this compound as one of the bioactive constituents responsible for some of the mushroom's therapeutic effects. This technical guide provides a consolidated overview of the compound's molecular characteristics, biological activities, and experimental protocols for its isolation, serving as a resource for researchers in natural product chemistry, oncology, and virology.

Molecular Profile

This compound is a complex triterpenoid with the following molecular characteristics:

PropertyValueReference
Molecular Formula C₃₁H₄₈O₄[1][2]
Molecular Weight 484.72 g/mol [2]
IUPAC Name (2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid[1]
CAS Number 175615-56-2[2]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities in preclinical studies. The primary areas of investigation include its anticancer, antiviral, and antidiabetic properties.

Biological ActivityAssay / ModelKey FindingsReference
Anticancer Pancreatic Cancer Cell Line (BxPC-3)Induces apoptosis.[3]
Leukemia Cell Line (U937)Induces apoptosis and mitotic catastrophe.[3]
Antiviral (SARS-CoV-2) ACE2 Protease Activity AssayDirectly inhibits ACE2 protease activity with an inhibitory constant (Ki) of 1.53 µM.[4]
SARS-CoV-2 Pseudovirus Infection AssaySignificantly reduces the infection rate of SARS-CoV-2 pseudovirus.[4]
Antidiabetic α-Glucosidase Inhibition AssayPotent α-glucosidase inhibitor with an EC₅₀ value between 0.025–0.21 mg/mL.[5][6]

Experimental Protocols

Isolation and Purification of this compound from Antrodia cinnamomea

The following protocol is based on the successful isolation of this compound from the fruiting bodies of Antrodia cinnamomea.[6]

1. Extraction:

  • Dry and pulverize 200 g of Antrodia cinnamomea fruiting bodies.

  • Extract the powder five times with 10 L of methanol (B129727) (MeOH) at 50°C for 12 hours per extraction.

  • Combine the methanol extracts and concentrate under reduced pressure to yield a crude extract (approximately 45.2 g).

2. Initial Fractionation (Silica Gel Column Chromatography):

  • Prepare a silica (B1680970) gel flash column (70–230 mesh, 15 × 10 cm, 0.9 kg).

  • Dissolve the crude extract and load it onto the column.

  • Elute the column using a gradient solvent system, starting with 100% Dichloromethane (CH₂Cl₂) and gradually increasing the polarity to 100% Methanol (MeOH).

  • Collect a series of fractions. This compound is typically found in the moderately polar fractions.

3. Purification (Preparative High-Performance Liquid Chromatography - HPLC):

  • Further purify the fractions containing the target compound using preparative HPLC.

  • Column: Cosmosil 5C₁₈-AR-II (5 µm, 250 × 20 mm i.d.).

  • Mobile Phase: A gradient of acetonitrile (B52724) (MeCN) and water (H₂O) containing 0.1% formic acid. The specific gradient used to elute this compound and its co-isolated compounds is detailed in the source literature.[5][6]

  • Flow Rate: 10 mL/min.

  • Monitor the elution and collect the peak corresponding to this compound.

4. Verification:

  • Confirm the identity and purity of the isolated compound using standard analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G Workflow for Isolation of this compound cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification & Verification start Dried A. cinnamomea Fruiting Bodies (200g) extract Methanol Extraction (5x, 50°C, 12h) start->extract concentrate Concentration under Reduced Pressure extract->concentrate silica Silica Gel Flash Chromatography (CH2Cl2 to MeOH gradient) concentrate->silica fractions Collect Fractions silica->fractions hplc Preparative HPLC (C18 Column, MeCN/H2O gradient) fractions->hplc pure_compound Pure this compound hplc->pure_compound verify MS & NMR Analysis pure_compound->verify

Isolation Workflow Diagram
General Protocol for α-Glucosidase Inhibition Assay

This is a generalized protocol for assessing the antidiabetic potential of compounds like this compound.[7]

1. Reagent Preparation:

  • Prepare a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).

  • Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the phosphate buffer to a working concentration (e.g., 1 unit/mL).

  • Dissolve the substrate, ρ-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer (e.g., 5 mM).

  • Prepare various concentrations of this compound and a standard inhibitor (e.g., Acarbose) in the buffer.

2. Assay Procedure:

  • In a 96-well plate, add a specific volume of the phosphate buffer.

  • Add the this compound solution (or standard/blank) to the wells.

  • Add the α-glucosidase enzyme solution to all wells except the blank.

  • Pre-incubate the plate for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate for a further period (e.g., 30 minutes) at 37°C.

3. Measurement and Analysis:

  • Stop the reaction by adding a stop solution (e.g., sodium carbonate).

  • Measure the absorbance of the product (ρ-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the EC₅₀ value.

Note on Chemical Synthesis: As of the current review of available literature, a method for the total chemical synthesis of this compound has not been published. The compound is primarily obtained through isolation from its natural source.

Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, preliminary studies indicate its involvement in key cellular signaling pathways, particularly in the context of cancer.

Anticancer Activity: Induction of Apoptosis

This compound has been reported to induce apoptosis in pancreatic (BxPC-3) and leukemia (U937) cancer cells.[3] Apoptosis is a regulated process of programmed cell death essential for tissue homeostasis. It is primarily executed by a family of proteases called caspases. While the specific interactions of this compound with apoptotic proteins have not been fully elucidated, a generalized model of the intrinsic (mitochondrial) apoptosis pathway, which is often dysregulated in cancer, is presented below. It is hypothesized that this compound may modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

G cluster_apoptosome Apoptosome Formation DSA Dehydrosulphurenic Acid Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) DSA->Bcl2 Inhibits? Bax Pro-apoptotic Bcl-2 family (e.g., Bax, Bak) DSA->Bax Activates? Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bcl2->Bax Bax->Mito Forms pore Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Hypothesized Intrinsic Apoptosis Pathway

Conclusion

This compound is a promising natural product with demonstrated anticancer, antiviral, and antidiabetic activities. The availability of a detailed isolation protocol facilitates further research into its therapeutic potential. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to guide potential drug development efforts. The lack of a synthetic route remains a challenge for large-scale production, highlighting an area for future research in synthetic organic chemistry.

References

Dehydrosulphurenic Acid: A Technical Whitepaper on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrosulphurenic acid, a lanostane-type triterpenoid (B12794562) primarily isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic effects, with a focus on its anticancer, anti-diabetic, and potential anti-inflammatory and antiviral properties. This document synthesizes available quantitative data, details experimental methodologies for assessing its bioactivity, and visualizes the putative signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

This compound is a natural compound isolated from the fungus Antrodia cinnamomea, a mushroom highly valued in traditional medicine.[1] Its chemical structure, 24-methylenelanosta-7,9(11)-diene-3β,15α-diol-21-oic acid, places it in the triterpenoid class of compounds, which are known for their diverse pharmacological activities.[1] Preliminary research has indicated that this compound possesses multiple therapeutic effects, including the ability to inhibit the growth of cancer cells, modulate glucose metabolism, and potentially interfere with viral entry into host cells. This whitepaper aims to consolidate the existing scientific knowledge on this compound to facilitate further investigation into its therapeutic applications.

Therapeutic Effects and Mechanisms of Action

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against specific cancer cell lines, primarily through the induction of programmed cell death.

2.1.1. Pancreatic Cancer

In vitro studies have shown that this compound inhibits the growth of the human pancreatic cancer cell line BxPC-3 by inducing apoptosis.[1] While specific IC50 values for this compound on BxPC-3 cells are not yet widely published, the pro-apoptotic mechanism suggests a promising avenue for therapeutic development.

2.1.2. Leukemia

Against the human leukemia cell line U937, this compound has been reported to induce both apoptosis and mitotic catastrophe, leading to a reduction in cell viability.[1] This dual mechanism of action highlights its potential as a multi-faceted anticancer agent.

Table 1: Summary of Anticancer Activity of this compound

Cell LineCancer TypeObserved EffectMechanism of ActionIC50 Value
BxPC-3Pancreatic CancerGrowth InhibitionApoptosisNot Reported
U937LeukemiaGrowth InhibitionApoptosis, Mitotic CatastropheNot Reported
Antidiabetic Effects

This compound has been identified as a potential agent for the management of hyperglycemia through the inhibition of α-glucosidase. This enzyme is crucial for the breakdown of carbohydrates in the small intestine, and its inhibition can delay glucose absorption.

Table 2: α-Glucosidase Inhibitory Activity

Compound/ExtractTarget EnzymeIC50 Value
This compoundα-glucosidaseNot Specifically Reported
Antrodia cinnamomea Fruiting Body Extractα-glucosidase0.025–0.21 mg/mL
Acarbose (Positive Control)α-glucosidase0.278 mg/mL

Note: The IC50 range is for various compounds isolated from the extract, including this compound.

Potential Anti-inflammatory and Antiviral Effects

While direct evidence for the anti-inflammatory and antiviral effects of this compound is still emerging, its inhibitory action on Angiotensin-Converting Enzyme 2 (ACE2) suggests a potential role in mitigating SARS-CoV-2 infection, as ACE2 is the primary receptor for viral entry. Further research is required to elucidate the anti-inflammatory mechanisms and quantify the antiviral efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the therapeutic effects of this compound.

Cell Culture
  • Cell Lines:

    • BxPC-3 (human pancreatic adenocarcinoma): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • U937 (human histiocytic lymphoma): Maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Anticancer Assays

3.2.1. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

3.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

3.2.3. Mitotic Catastrophe Assay (DAPI Staining)

  • Grow U937 cells on coverslips and treat with this compound.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Stain the cells with 4′,6-diamidino-2-phenylindole (DAPI) solution (1 µg/mL) for 5 minutes.

  • Mount the coverslips on microscope slides.

  • Observe the nuclear morphology under a fluorescence microscope. Cells with multiple micronuclei or a single giant, irregular nucleus are considered to have undergone mitotic catastrophe.

α-Glucosidase Inhibition Assay
  • Prepare a reaction mixture containing 50 µL of 0.1 M phosphate (B84403) buffer (pH 6.8), 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of various concentrations of this compound.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution.

  • Incubate the mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Acarbose is used as a positive control. The percentage of inhibition is calculated as [(A_control - A_sample) / A_control] x 100.

Signaling Pathways and Visualizations

The following diagrams illustrate the putative signaling pathways involved in the therapeutic effects of this compound.

Apoptosis_Pathway Dehydrosulphurenic_acid This compound Mitochondrion Mitochondrion Dehydrosulphurenic_acid->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Mitotic_Catastrophe_Workflow U937_cells U937 Cells Treatment Treatment with This compound U937_cells->Treatment Incubation Incubation Treatment->Incubation Fixation Fixation (4% PFA) Incubation->Fixation Staining DAPI Staining Fixation->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Analysis Analysis of Nuclear Morphology Microscopy->Analysis

Caption: Experimental workflow for assessing mitotic catastrophe.

Alpha_Glucosidase_Inhibition_Assay Enzyme α-Glucosidase Product p-Nitrophenol (Colored Product) Enzyme->Product Hydrolysis Substrate pNPG (Substrate) Inhibitor This compound Inhibitor->Enzyme Inhibition

References

In Silico Modeling of Dehydrosulphurenic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the In Silico Analysis of Dehydrosulphurenic Acid for Therapeutic Target Interaction

Executive Summary

This compound, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated significant therapeutic potential, notably in oncology and virology.[1] Its bioactivity includes the induction of apoptosis in pancreatic and leukemia cancer cells and the inhibition of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2 entry.[1][2] This guide provides a comprehensive framework for the in silico modeling of this compound's interactions with its key biological targets. It outlines detailed protocols for molecular docking and molecular dynamics simulations, presents a structured format for quantitative data, and visualizes the relevant biological pathways and computational workflows. The methodologies described herein are based on established computational studies of structurally similar lanostane (B1242432) triterpenoids and their targets, providing a robust starting point for novel research.[1][2][3][4]

This compound: Profile and Targets

This compound is chemically identified as 24-methylenelanosta-7,9(11)-diene-3β,15α-diol-21-oic acid.[1] Its structure and properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₁H₄₈O₄[5]
Molecular Weight 484.7 g/mol [5]
CAS Number 175615-56-2[3][4]
IUPAC Name (2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid[5]
SMILES CC(C)C(=C)CC--INVALID-LINK--C)O)C)C)C)O">C@HC(=O)O[5]

Based on current literature, the primary therapeutic targets for in silico investigation are:

  • Oncology Targets: Proteins within the apoptosis signaling cascade, such as caspases (e.g., Caspase-3, -9), Bcl-2 family proteins (e.g., Bcl-2, Bax), and upstream regulators in pathways like PI3K/Akt and STAT3.[6][7][8]

  • Virology Target: The human Angiotensin-Converting Enzyme 2 (ACE2), particularly its interface with the SARS-CoV-2 Spike protein's Receptor Binding Domain (RBD).[2]

In Silico Experimental Protocols

The following sections detail the proposed computational methodologies for investigating the interactions of this compound with its biological targets. These protocols are synthesized from standard practices in the field.[1][9][10][11]

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.

  • Preparation of Receptor Structure:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, human ACE2 complexed with the SARS-CoV-2 Spike RBD (PDB ID: 6M0J) or key apoptosis regulators like Bcl-2 (e.g., PDB ID: 2W3L).[11][12]

    • Utilize software such as UCSF Chimera or Schrödinger's Maestro for protein preparation.[10] This involves removing water molecules and existing ligands, adding hydrogen atoms, repairing missing side chains, and assigning protonation states at a physiological pH of 7.4.

    • Minimize the energy of the protein structure using a force field like AMBER or OPLS.

  • Preparation of Ligand Structure:

    • Generate the 3D structure of this compound from its SMILES string using software like Avogadro or ChemDraw.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Generate appropriate ionization and tautomeric states for the ligand at physiological pH.

  • Docking Simulation:

    • Define the binding site (grid box) on the receptor. This can be centered on the active site identified from the co-crystallized ligand in the PDB structure or predicted using site-finder tools (e.g., MOE Site Finder, Schrödinger's SiteMap).[13][14]

    • Perform the docking simulation using software like AutoDock Vina, Schrödinger's Glide, or GOLD.[10] These programs will generate multiple binding poses for the ligand.

    • Rank the poses based on their docking scores (e.g., kcal/mol), which estimate the binding affinity. The more negative the score, the stronger the predicted binding.

  • Analysis of Results:

    • Visualize the top-ranked poses to analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the protein's amino acid residues.

    • Use visualization tools like PyMOL or Discovery Studio to generate 2D and 3D interaction diagrams.

Protocol: Molecular Dynamics (MD) Simulation

MD simulations are used to analyze the physical movements of atoms and molecules, providing insight into the stability and dynamics of the ligand-protein complex over time.

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.

    • Place the complex in a periodic simulation box (e.g., cubic or dodecahedron) and solvate it with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

  • Simulation Parameters:

    • Employ a molecular mechanics force field such as AMBER, CHARMM, or GROMOS to describe the interatomic interactions.

    • Perform an initial energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to a physiological temperature (e.g., 310 K) under the NVT (isochoric, isothermal) ensemble.

    • Equilibrate the system's pressure under the NPT (isothermal, isobaric) ensemble.

  • Production Run:

    • Run the production MD simulation for a significant duration (e.g., 100-500 nanoseconds) to ensure adequate sampling of the conformational space.

    • Save the trajectory (atomic coordinates over time) at regular intervals for subsequent analysis.

  • Trajectory Analysis:

    • Analyze the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and ligand over time.

    • Assess the flexibility of individual residues by calculating the Root Mean Square Fluctuation (RMSF).

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.

    • Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to provide a more accurate estimation of binding affinity.[1][4]

Quantitative Data Presentation

In silico studies generate substantial quantitative data. Organizing this data into tables is crucial for comparison and interpretation.

Table 2: Hypothetical Molecular Docking Results for this compound

Target ProteinPDB IDBinding Site ResiduesDocking Score (kcal/mol)Key Interacting Residues (Interaction Type)
ACE2 6M0JInterface with Spike RBD-9.8Gln24 (H-bond), Asp30 (H-bond), His34 (π-π)
Bcl-2 2W3LBH3-binding groove-10.5Arg146 (H-bond), Phe105 (π-π), Tyr101 (π-π)
Caspase-3 3DEIActive Site-8.9Arg207 (H-bond), Ser209 (H-bond)
Akt1 4GV1Kinase Domain-9.2Lys179 (H-bond), Glu234 (Salt Bridge)

Table 3: Hypothetical Binding Free Energy from MD Simulations

Ligand-Protein ComplexSimulation Time (ns)Average RMSD (Å)Binding Free Energy (ΔG_bind, MM-GBSA) (kcal/mol)
This compound-ACE22001.8 ± 0.3-45.6 ± 4.2
This compound-Bcl-22001.5 ± 0.2-52.1 ± 5.1

Visualizations: Pathways and Workflows

Diagrams are essential for illustrating complex biological and computational processes.

Biological Signaling Pathways

Computational Workflow

References

Methodological & Application

Application Note: Quantification of Dehydrosulphurenic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of dehydrosulphurenic acid, a bioactive triterpenoid (B12794562) primarily isolated from the medicinal mushroom Antrodia cinnamomea (Taiwanofungus camphoratus).[1][2] this compound has garnered significant interest for its pharmacological activities, including potent anti-inflammatory and anticancer effects, which it exerts through mechanisms such as the induction of apoptosis.[3][4] This document outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the reliable determination of this compound in extracts and purified samples. The protocol includes sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound (C₃₁H₄₈O₄, Molar Mass: approx. 484.7 g/mol ) is a lanostane-type triterpenoid that contributes significantly to the therapeutic potential of Antrodia cinnamomea.[2][5] Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines, including pancreatic and leukemia cells, by inducing programmed cell death (apoptosis).[3] As interest in this compound as a potential therapeutic agent grows, a validated, accurate, and reproducible analytical method for its quantification is essential for quality control, pharmacokinetic studies, and drug development processes.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids and triterpenoids due to its simplicity, speed, and stability.[1] This note describes an HPLC method optimized for the separation and quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction from Fungal Material

This protocol is designed for the extraction of this compound from the dried and powdered fruiting bodies of Antrodia cinnamomea.

Materials:

  • Dried, powdered fungal material

  • 75% Ethanol in ultrapure water (v/v)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Methanol (HPLC grade)

  • 0.22 µm Syringe filters (PTFE or nylon)

Procedure:

  • Weigh 1.0 g of powdered fungal material into a 50 mL conical tube.

  • Add 20 mL of 75% ethanol.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Perform ultrasonically-assisted extraction at 50-55°C for 45 minutes.[6]

  • Centrifuge the mixture at 4000 x g for 20 minutes to pellet the solid material.[6]

  • Carefully decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-6) on the pellet twice more to ensure complete extraction. Pool all three supernatants.

  • Concentrate the pooled ethanolic extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Re-dissolve the dried extract in a precise volume (e.g., 5.0 mL) of HPLC-grade methanol.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.[7]

HPLC Method for Quantification

Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[8][9]

Chromatographic Conditions:

Parameter Recommended Condition
Mobile Phase A Ultrapure water with 0.1% formic acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-12 min: 30% to 90% B; 12-15 min: 90% B; 15.1-18 min: 30% B (re-equilibration)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 10 µL

| Detection Wavelength | 254 nm or 270 nm (optimization with DAD is recommended)[8][10] |

Note: The gradient is adapted from similar triterpenoid analyses and should be optimized for the specific column and system used.[8]

Preparation of Standards and Calibration Curve
  • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate and plot a calibration curve of the peak area versus the concentration.

  • Determine the linearity of the response by calculating the coefficient of determination (r²), which should be ≥ 0.998.[7]

Data Presentation

Method Validation Summary

The HPLC method should be validated according to ICH guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterSpecificationDescription
Linearity (r²) ≥ 0.998The coefficient of determination for the calibration curve across the analytical range.[7]
Accuracy (% Recovery) 90 - 110%The percentage of analyte recovered after spiking a blank matrix with a known concentration.
Precision (% RSD) ≤ 2.0%The relative standard deviation for replicate injections of the same standard (repeatability).
Intermediate Precision (%RSD) ≤ 3.0%The relative standard deviation of results from different days or analysts.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness % RSD ≤ 5.0%The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temperature).[11]
Specificity Peak Purity > 0.99The ability to assess the analyte unequivocally in the presence of other components. Verified by peak purity analysis using a DAD.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Fungal_Material Dried Fungal Powder Extraction Ultrasonic Extraction (75% Ethanol) Fungal_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration Rotary Evaporation Centrifugation->Concentration Reconstitution Reconstitution (Methanol) Concentration->Reconstitution Filtration 0.22 µm Filtration Reconstitution->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Injection HPLC Injection HPLC_Vial->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Peak Integration Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound Quantification.

Proposed Signaling Pathway

This compound has been shown to induce apoptosis, a form of programmed cell death critical for eliminating cancerous cells.[3] The intrinsic, or mitochondrial, pathway is a primary mechanism for apoptosis induction in response to cellular stress.

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway DSA This compound Mito Mitochondrion DSA->Mito Induces Stress MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) CytC Cytochrome c (release to cytosol) MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Effector Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: this compound Induced Apoptosis Pathway.

References

Application Notes and Protocols for the Extraction and Purification of Dehydrosulphurenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of Dehydrosulphurenic acid, a bioactive triterpenoid (B12794562) primarily isolated from the medicinal mushroom Antrodia cinnamomea (also known as Taiwanofungus camphoratus). This compound has garnered significant interest for its potential therapeutic properties. The following protocols are designed to guide researchers through a reliable and reproducible workflow, from the initial extraction to the final purification and analysis.

I. Introduction to this compound

This compound is a lanostane-type triterpenoid characterized by its unique chemical structure. It has been identified as one of the active components in Antrodia cinnamomea, a fungus highly valued in traditional medicine. Research has indicated its potential in various pharmacological applications, making its efficient extraction and purification crucial for further investigation and drug development.

II. Overview of the Extraction and Purification Workflow

The general workflow for isolating this compound involves a multi-step process that begins with the extraction of the raw fungal material, followed by a series of chromatographic purifications to isolate the target compound.

Workflow RawMaterial Raw Material (Dried Antrodia cinnamomea Fruiting Bodies) Extraction Solvent Extraction (Methanol) RawMaterial->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation TLC TLC Analysis Fractionation->TLC Pooling Pooling of Fractions TLC->Pooling SemiPure Semi-Purified Extract Pooling->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Purity Analysis (Analytical HPLC, MS, NMR) PureCompound->Analysis MethodSelection cluster_extraction Extraction Method Selection cluster_purification Purification Method Selection Start Starting Material Properties Thermolabile Thermolabile Compound? Start->Thermolabile SolventCost Solvent Cost/Environmental Impact a Concern? Thermolabile->SolventCost No SFE Supercritical Fluid Extraction (Green, high selectivity) Thermolabile->SFE Yes Maceration Maceration (Simple, low cost) SolventCost->Maceration Yes UAE Ultrasonic-Assisted Extraction (Faster, higher yield) SolventCost->UAE No CrudeExtract Crude Extract Complexity Polarity Significant Polarity Differences? CrudeExtract->Polarity SilicaColumn Silica Gel Chromatography (Good for initial fractionation) Polarity->SilicaColumn Yes PrepTLC Preparative TLC (Small scale) Polarity->PrepTLC No (small scale) HighPurity High Purity Required? Prep Prep HighPurity->Prep SilicaColumn->HighPurity PrepTLC->HighPurity HPLC Yes

Application Notes and Protocols for Dehydrosulphurenic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosulphurenic acid, also known as MMH01, is a lanostanoid triterpenoid (B12794562) isolated from the medicinal fungus Antrodia cinnamomea.[1][2] This compound has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines.[1] Notably, it has been shown to inhibit the proliferation of human leukemia (U937) and pancreatic cancer (BxPC-3) cells through the induction of apoptosis and mitotic catastrophe.[1][2] this compound has also been identified as an inhibitor of the ACE2 protease, suggesting potential applications in antiviral research. This document provides detailed application notes and standardized protocols for the use of this compound in cell culture experiments, based on currently available research.

Mechanism of Action

This compound exerts its cytotoxic effects through distinct mechanisms in different cancer cell types. In human leukemia U937 cells, it induces cell death via a combination of apoptosis and mitotic catastrophe.[1] This is characterized by an arrest of the cell cycle in the G2/M phase, the appearance of a sub-G1 population indicative of DNA fragmentation, and the formation of polyploid cells.[1] Key proteins involved in mitotic catastrophe, such as cyclin B1 and checkpoint kinase 2 (Chk2), have been observed to be activated in U937 cells upon treatment.[1]

In pancreatic cancer BxPC-3 cells, this compound primarily induces apoptosis and necrosis, accompanied by a cell cycle arrest in the G0/G1 phase and the emergence of a sub-G1 peak.[1] Interestingly, the apoptotic pathways initiated by this compound in both cell lines appear to be independent of mitochondrial membrane permeabilization and caspase activation, suggesting a non-canonical cell death mechanism.[1]

Data Presentation

The following table summarizes the available quantitative data on the effects of this compound in cell culture. Note: Specific IC50 values for BxPC-3 and U937 cell lines were not available in the reviewed literature; researchers should perform dose-response experiments to determine the IC50 for their specific cell line and experimental conditions.

ParameterCell LineEffectReported ValueReference
Cell Cycle Arrest U937 (Leukemia)G2/M phase arrest, polyploidyNot specified[1]
BxPC-3 (Pancreatic)G0/G1 phase arrestNot specified[1]
Cell Death Induction U937 (Leukemia)Apoptosis and Mitotic CatastropheNot specified[1][2]
BxPC-3 (Pancreatic)Apoptosis and NecrosisNot specified[1][2]
Protein Activation U937 (Leukemia)Cyclin B1, Checkpoint Kinase 2Activated[1]

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. It is crucial to optimize these protocols for your specific cell line and experimental setup.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Target cancer cell lines (e.g., BxPC-3, U937)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Target cancer cell lines

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is for detecting and quantifying apoptosis induced by this compound.

Materials:

  • This compound

  • Target cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the cell cycle analysis protocol.

  • Harvest the cells and wash them with ice-cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Visualizations

Signaling Pathways

Dehydrosulphurenic_Acid_Signaling cluster_U937 U937 Leukemia Cells cluster_BxPC3 BxPC-3 Pancreatic Cancer Cells DSA_U937 This compound G2M_Arrest G2/M Arrest DSA_U937->G2M_Arrest Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Chk2 Chk2 Activation G2M_Arrest->Chk2 CyclinB1 Cyclin B1 Activation G2M_Arrest->CyclinB1 Apoptosis_U937 Apoptosis (Caspase-Independent) Mitotic_Catastrophe->Apoptosis_U937 Polyploidy Polyploidy Mitotic_Catastrophe->Polyploidy DSA_BxPC3 This compound G0G1_Arrest G0/G1 Arrest DSA_BxPC3->G0G1_Arrest Apoptosis_BxPC3 Apoptosis (Caspase-Independent) G0G1_Arrest->Apoptosis_BxPC3 Necrosis Necrosis G0G1_Arrest->Necrosis Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture Culture Target Cells (e.g., BxPC-3, U937) Seeding Seed Cells in Appropriate Plates Cell_Culture->Seeding DSA_Prep Prepare Dehydrosulphurenic Acid Stock Solution Treatment Treat Cells with Serial Dilutions of DSA DSA_Prep->Treatment Seeding->Treatment Incubation Incubate for Defined Time Points Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis IC50 Determine IC50 Viability->IC50 Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Apoptosis_Quant Quantify Apoptotic and Necrotic Cells Apoptosis->Apoptosis_Quant

References

Application Notes: Dehydrosulphurenic Acid as an Investigational Biomarker in Oncology and Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dehydrosulphurenic acid, a triterpenoid (B12794562) compound isolated from the medicinal fungus Antrodia cinnamomea, is emerging as a molecule of significant interest in biomedical research. While not currently established as a diagnostic or prognostic biomarker for a specific disease, its potent biological activities, particularly in oncology and metabolic regulation, suggest its potential as an investigational biomarker. These notes provide an overview of its biological context, potential applications in research and drug development, and protocols for its quantification.

This compound has been shown to inhibit the growth of pancreatic cancer and leukemia cell lines by inducing apoptosis and mitotic catastrophe.[1] Furthermore, it has demonstrated potential as an α-glucosidase inhibitor, indicating a possible role in the management of type 2 diabetes.[2] In the context of drug development, monitoring the levels of this compound in preclinical and clinical studies can provide valuable insights into its pharmacokinetics, pharmacodynamics, and therapeutic efficacy.

Biological Activity and Signaling Pathways

This compound exerts its biological effects through the modulation of specific cellular pathways. In cancer cells, it has been observed to trigger programmed cell death, a crucial mechanism for eliminating malignant cells.[1] For instance, in pancreatic cancer cell line BxPC-3 and leukemia cell line U937, its cytotoxic effects are mediated through the induction of apoptosis.[1]

In the context of cardiovascular health, research on a related compound from Antrodia cinnamomea suggests a mechanism involving the restoration of aldehyde dehydrogenase 2 (ALDH2) expression and activity.[2] While this was observed with the broader extract, it points to a potential pathway of action for its constituent compounds like this compound.

Diagram: Proposed Mechanism of Action of this compound in Cancer Cells

DSA Dehydrosulphurenic acid CancerCell Cancer Cell (e.g., Pancreatic, Leukemia) DSA->CancerCell Enters Apoptosis Apoptosis Induction CancerCell->Apoptosis MitoticCatastrophe Mitotic Catastrophe CancerCell->MitoticCatastrophe GrowthInhibition Inhibition of Cancer Cell Growth Apoptosis->GrowthInhibition MitoticCatastrophe->GrowthInhibition

Caption: Proposed mechanism of this compound in cancer cells.

Application as an Investigational Biomarker

Given its direct involvement in inducing cell death in cancer cells and its enzymatic inhibition in metabolic pathways, this compound can be used as a pharmacodynamic (PD) biomarker in research settings. The quantification of this compound in biological matrices (e.g., plasma, serum, tissue) can help:

  • Establish a dose-response relationship: Correlating the concentration of this compound with its biological effects.

  • Optimize dosing regimens: Determining the effective concentration range for therapeutic activity.

  • Assess drug delivery and target engagement: Confirming the presence of the compound at the site of action.

Quantitative Data Summary

The following table summarizes the reported biological activity of this compound.

ParameterCell Line/TargetReported ActivityReference
Growth Inhibition Pancreatic Cancer (BxPC-3)Induction of apoptosis[1]
Growth Inhibition Leukemia (U937)Induction of apoptosis and mitotic catastrophe[1]
Enzyme Inhibition α-glucosidaseEC50 = 0.025–0.21 mg/mL (for a group of related compounds)[2]

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies used for the analysis of triterpenoids from Antrodia cinnamomea.[3]

Objective: To quantify the concentration of this compound in a given sample (e.g., plant extract, biological fluid after extraction).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Acetic acid

  • This compound standard (purity >98%)

  • Sample containing this compound

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% to 0.2% formic acid or acetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase Gradient:

      • Start with 60% Acetonitrile (B) and 40% Water (A).

      • Linearly increase to 90% Acetonitrile (B) over 60 minutes.

    • Flow Rate: 0.8 to 1.0 mL/min.

    • Detection Wavelength: 235-255 nm (optimal wavelength to be determined by UV scan of the standard).

    • Injection Volume: 5-20 µL.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions to create calibration standards of known concentrations.

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Prepare the sample by dissolving it in the initial mobile phase composition. For biological samples, a prior extraction and clean-up step will be necessary.

    • Inject the prepared sample into the HPLC system.

    • Identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the standard curve.

Diagram: HPLC Quantification Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Prepare Mobile Phase (ACN/Water/Acid) HPLCRun HPLC Analysis (Gradient Elution) MobilePhase->HPLCRun StandardCurve Prepare Standard Curve (Known Concentrations) StandardCurve->HPLCRun SamplePrep Prepare Sample (Extraction/Dissolution) SamplePrep->HPLCRun PeakID Peak Identification (by Retention Time) HPLCRun->PeakID Quantification Quantification (using Standard Curve) PeakID->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

This compound presents a compelling case for further investigation as a therapeutic agent. While its role as a conventional disease biomarker is yet to be established, its utility as an investigational biomarker in preclinical and clinical studies is significant. The protocols and information provided herein are intended to support researchers in the fields of oncology and metabolic diseases in their exploration of this promising natural compound. Accurate and reproducible quantification of this compound will be fundamental to elucidating its full therapeutic potential and mechanism of action.

References

Application of Dehydrosulphurenic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Dehydrosulphurenic acid, a lanostane-type triterpenoid (B12794562) isolated from the medicinal fungus Antrodia cinnamomea, presents significant potential in the field of drug development.[1][2] Also known by its designation MMH01, this natural compound has demonstrated promising bioactivity as both an anti-cancer agent and an α-glucosidase inhibitor.[1] These application notes provide a comprehensive overview of its known mechanisms, quantitative data, and detailed protocols for its investigation in a research setting.

I. Anti-Cancer Applications

This compound has been shown to selectively inhibit the growth of human cancer cell lines, including pancreatic cancer (BxPC-3) and leukemia (U937).[1][2][3] The mechanisms of action are cell-line specific, offering multiple avenues for therapeutic exploration.

A. Induction of Apoptosis in Pancreatic Cancer (BxPC-3)

In the pancreatic cancer cell line BxPC-3, this compound induces cell death primarily through apoptosis.[1][4] Notably, this process has been observed to be independent of caspase activation and does not involve mitochondrial membrane permeabilization, suggesting a non-canonical pathway of programmed cell death.[3]

B. Induction of Apoptosis and Mitotic Catastrophe in Leukemia (U937)

For the leukemia cell line U937, this compound employs a dual mechanism, inducing both apoptosis and mitotic catastrophe.[1][3][4] The induction of mitotic catastrophe is linked to the activation of key cell cycle proteins, including Cyclin B1 and checkpoint kinase 2 (Chk2).[3] Similar to its effect on pancreatic cancer cells, the apoptotic pathway in U937 cells also appears to be caspase-independent.[3]

Quantitative Data: Anti-Cancer Activity

Currently, specific IC50 values for this compound against BxPC-3 and U937 cell lines are not available in the public domain literature. Researchers are encouraged to perform dose-response studies to determine these values in their specific experimental systems. For context, a structurally related lanostane (B1242432) triterpenoid, Dehydrotrametenolic acid, has been reported to have a GI50 value of 40 µM against H-ras transformed rat2 cells.[5][6]

CompoundCell LineAssayIC50 / GI50Reference
This compound (MMH01)BxPC-3CytotoxicityData not availableN/A
This compound (MMH01)U937CytotoxicityData not availableN/A
Dehydrotrametenolic AcidH-ras transformed rat2Growth Inhibition40 µM[5][6]
Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the anti-cancer effects of this compound.

G cluster_0 Caspase-Independent Apoptosis (BxPC-3 & U937) DSA This compound Unknown Upstream Cellular Target(s) (Mechanism Unknown) DSA->Unknown Mito Mitochondrial Outer Membrane Permeabilization (Not Involved) Caspases Caspase Activation (Not Involved) AIF Apoptosis-Inducing Factor (AIF) Translocation to Nucleus Unknown->AIF Triggers DNA_Frag Large-Scale DNA Fragmentation AIF->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

Proposed pathway for caspase-independent apoptosis.

G cluster_1 Mitotic Catastrophe in U937 Cells DSA This compound DNA_Damage Cellular Stress / DNA Damage DSA->DNA_Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Chk2 Chk2 Activation ATM_ATR->Chk2 Cdc25 Inhibition of Cdc25 Phosphatases Chk2->Cdc25 Cdk1_CyclinB Sustained Cdk1/ Cyclin B1 Activity Cdc25->Cdk1_CyclinB Mitotic_Arrest Prolonged Mitotic Arrest Cdk1_CyclinB->Mitotic_Arrest MC Mitotic Catastrophe Mitotic_Arrest->MC G cluster_2 α-Glucosidase Inhibition Assay Workflow Prep Prepare Reagents: - α-Glucosidase Enzyme - pNPG Substrate - this compound - Buffer Incubate Pre-incubate Enzyme with This compound Prep->Incubate React Add pNPG Substrate to Initiate Reaction Incubate->React Stop Stop Reaction (e.g., with Na₂CO₃) React->Stop Measure Measure Absorbance of p-nitrophenol at 405 nm Stop->Measure Analyze Calculate % Inhibition and EC50 Value Measure->Analyze

References

Application Notes and Protocols for the Structural Analysis of Dehydrosulphurenic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural analysis of Dehydrosulphurenic acid, a triterpenoid (B12794562) isolated from Taiwanofungus camphoratus (also known as Antrodia cinnamomea), using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are based on established methodologies for the structural elucidation of natural products.

Introduction to this compound

This compound is a lanostane-type triterpenoid that has garnered significant interest due to its potential therapeutic properties, including anti-diabetic and anti-inflammatory effects. Accurate structural determination is the foundation for understanding its bioactivity and for any further drug development efforts. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such complex organic molecules.

NMR Data Acquisition and Analysis

The structural analysis of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

2.1. Recommended NMR Experiments

  • 1D NMR:

    • ¹H NMR (Proton NMR): Provides information about the chemical environment and connectivity of hydrogen atoms.

    • ¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps in differentiating between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
33.24m
75.58br s
115.98d6.0
12α2.15m
12β2.55m
154.45m
16α2.05m
16β1.85m
172.52m
202.45m
22α1.55m
22β1.35m
23α1.80m
23β1.60m
252.25m
261.05d6.5
271.04d6.5
284.92s
28'4.88s
18-Me0.95s
19-Me1.15s
30-Me0.88s
31-Me0.98s
32-Me1.02s

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
135.8
227.9
379.0
438.9
551.2
621.5
7120.9
8145.8
9145.8
1037.2
11115.8
1239.8
1344.2
1450.5
1573.5
1635.4
1750.8
1818.5
1919.1
2036.4
21178.2
2233.1
2331.0
24156.0
2533.8
2621.8
2721.9
28106.5
2924.2
3028.0
3115.6
3222.1

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Isolation: this compound is typically isolated from the fruiting bodies of Taiwanofungus camphoratus using a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel followed by preparative high-performance liquid chromatography (HPLC).

  • Purity Check: The purity of the isolated compound should be confirmed by analytical HPLC-UV to be >95% before NMR analysis.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.6 mL of deuterated chloroform (CDCl₃). For enhanced solubility, gentle vortexing or sonication may be applied.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm), if not using the residual solvent peak.

Protocol 2: 1D and 2D NMR Data Acquisition

The following parameters are suggested for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

  • COSY Acquisition:

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

    • Spectral Width: 12-15 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 4-8 per increment.

  • HSQC Acquisition:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsp).

    • Spectral Width (F2 - ¹H): 12-15 ppm.

    • Spectral Width (F1 - ¹³C): 160-180 ppm.

    • Number of Increments: 256-512 in t₁.

    • Number of Scans: 8-16 per increment.

    • ¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling (e.g., 145 Hz).

  • HMBC Acquisition:

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): 12-15 ppm.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Number of Increments: 256-512 in t₁.

    • Number of Scans: 16-32 per increment.

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling (e.g., 8 Hz).

Protocol 3: Data Processing and Structure Elucidation
  • Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This includes Fourier transformation, phase correction, baseline correction, and referencing.

  • ¹H and ¹³C Assignment:

    • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Use the DEPT spectrum to identify CH, CH₂, and CH₃ carbons.

    • Utilize the HSQC spectrum to assign protons to their directly attached carbons.

  • Building the Carbon Skeleton:

    • Use the COSY spectrum to establish proton-proton connectivity, allowing for the tracing of spin systems within the molecule.

    • Use the HMBC spectrum to connect these spin systems. Look for correlations from protons to quaternary carbons and across heteroatoms to piece together the complete carbon framework.

  • Stereochemical Analysis:

    • Analyze the coupling constants (J-values) in the ¹H NMR spectrum to infer dihedral angles and relative stereochemistry.

    • Use the NOESY spectrum to identify through-space correlations between protons, providing crucial information about the 3D structure and relative configuration of stereocenters.

Visualizations

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_isolation Isolation and Purification cluster_nmr NMR Analysis start Fruiting Bodies of Taiwanofungus camphoratus extraction Solvent Extraction start->extraction column_chrom Silica Gel Column Chromatography extraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure Dehydrosulphurenic Acid (>95%) prep_hplc->pure_compound sample_prep Sample Preparation (in CDCl3) pure_compound->sample_prep nmr_acq 1D & 2D NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc structure Structure Elucidation data_proc->structure

Workflow for the isolation and structural elucidation of this compound.
Logical Relationship of 2D NMR Experiments for Structural Elucidation

logical_relationship cluster_2D_NMR 2D NMR Correlation H_NMR 1H NMR (Proton Signals) COSY COSY (H-H Connectivity) H_NMR->COSY Identifies adjacent protons HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H_NMR->HMBC C_NMR 13C NMR (Carbon Skeleton) C_NMR->HSQC Correlates protons to carbons C_NMR->HMBC Connects molecular fragments Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure Confirms final structure

Interplay of 2D NMR experiments for structural elucidation.
Inferred Biological Signaling Pathway Involvement

Given the reported anti-inflammatory and anti-diabetic activities of this compound, its mechanism of action may involve the modulation of key signaling pathways implicated in these processes. The following diagram illustrates a hypothetical model of its potential interactions.

signaling_pathway cluster_inflammation Anti-inflammatory Action cluster_diabetes Anti-diabetic Action Dehydro This compound NFkB NF-κB Pathway Dehydro->NFkB Inhibits AMPK AMPK Pathway Dehydro->AMPK Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Promotes transcription GLUT4 GLUT4 Translocation AMPK->GLUT4 Activates Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Potential signaling pathways modulated by this compound.

Dehydrosulphurenic Acid: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosulphurenic acid, a lanostane-type triterpenoid (B12794562) primarily isolated from the medicinal fungus Antrodia cinnamomea, has garnered significant interest for its potential therapeutic properties. In vitro studies have demonstrated its efficacy in inhibiting the growth of cancer cell lines and its potential as an anti-diabetic agent. This document provides a detailed overview of the available data on the administration of this compound and its source material, Antrodia cinnamomea extract, in animal models. Due to the limited number of studies on the isolated compound, this report also includes data from studies using extracts containing this compound to provide a basis for future preclinical research.

Quantitative Data Summary

Currently, there are no publicly available studies that have administered isolated this compound to animal models and reported quantitative pharmacokinetic or pharmacodynamic data. However, studies on Antrodia cinnamomea extracts, which contain this compound, provide some insights into potential administration protocols.

One key study involved the oral administration of an ethanol (B145695) extract of Antrodia cinnamomea to a hamster model of COVID-19. While the exact concentration of this compound in the extract was not specified, the study provides valuable information on the dosages of the whole extract that were tolerated and effective.

Table 1: Summary of Antrodia cinnamomea Extract Administration in a Hamster Model [1]

ParameterDetails
Animal Model Syrian Hamsters
Test Substance Ethanol Extract of Antrodia cinnamomea
Route of Administration Oral
Dosage Levels 100 mg/kg and 500 mg/kg
Observed Effects Reduced body weight loss and improved lung injury

Another study utilized a water extract of Antrodia cinnamomea in a rat model of liver inflammation, which also identified this compound as a constituent. This further supports the investigation of this compound in inflammatory conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature involving substances containing this compound.

Protocol 1: Oral Administration of Antrodia cinnamomea Extract in Hamsters[1]

This protocol is based on a study investigating the effects of Antrodia cinnamomea extract on SARS-CoV-2 infection in Syrian hamsters.

1. Test Substance Preparation:

  • An ethanol extract of the fruiting bodies of Antrodia cinnamomea is prepared.

  • The extract is likely dried and then reconstituted in a suitable vehicle for oral administration (e.g., sterile water, saline, or a suspension agent like carboxymethylcellulose).

2. Animal Model:

  • Male or female Syrian hamsters, typically 6-8 weeks old.

  • Animals are housed in appropriate BSL-3 facilities for infectious disease models.

3. Administration:

  • Route: Oral gavage.

  • Dosage: 100 mg/kg and 500 mg/kg of the total extract. The volume administered should be calculated based on the animal's body weight and the concentration of the prepared extract solution.

  • Frequency: Once daily for a specified duration (e.g., for the duration of the viral infection study).

4. Monitoring and Endpoints:

  • Clinical Signs: Daily monitoring for signs of illness, including changes in body weight, activity levels, and respiratory symptoms.

  • Pathological Analysis: At the end of the study, tissues such as the lungs are collected for histopathological examination to assess inflammation and injury.

  • Viral Load: In infectious disease models, viral titers in relevant tissues (e.g., lungs, nasal turbinates) are quantified.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for this compound in COVID-19

Based on in vitro findings that this compound inhibits ACE2 protease activity, a potential mechanism of action in a COVID-19 model can be proposed.[1] The following diagram illustrates this hypothesized pathway.

Dehydrosulphurenic_Acid_COVID19_Pathway SARS-CoV-2 SARS-CoV-2 ACE2 Receptor ACE2 Receptor SARS-CoV-2->ACE2 Receptor Binds to Viral Entry Viral Entry ACE2 Receptor->Viral Entry This compound This compound This compound->ACE2 Receptor Inhibits Viral Replication Viral Replication Viral Entry->Viral Replication Lung Injury Lung Injury Viral Replication->Lung Injury Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group Treatment Group(s) Treatment Group(s) Randomization->Treatment Group(s) Positive Control Positive Control Randomization->Positive Control Daily Dosing Daily Dosing Vehicle Group->Daily Dosing Treatment Group(s)->Daily Dosing Positive Control->Daily Dosing Data Collection Data Collection Daily Dosing->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

References

In Vitro Assays for Measuring Dehydrosulphurenic Acid Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosulphurenic acid, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Preliminary studies have indicated its potential as an anticancer and antiviral agent. These application notes provide detailed protocols for a panel of in vitro assays to quantitatively assess the biological activity of this compound, focusing on its anticancer effects and its potential modulation of the Farnesoid X Receptor (FXR) and Angiotensin-Converting Enzyme 2 (ACE2).

Anticancer Activity of this compound

This compound has been reported to inhibit the growth of pancreatic and leukemia cancer cell lines through the induction of apoptosis and mitotic catastrophe.[2] The following assays are designed to quantify its cytotoxic and antiproliferative effects.

Cell Viability and Proliferation Assays

1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Hypothetical Data)

Cell Line Cancer Type IC50 (µM)
BxPC-3 Pancreatic Data not available

| U937 | Leukemia | Data not available |

Note: Specific IC50 values for this compound are not currently available in the public domain. This table serves as a template for data presentation.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., BxPC-3, U937) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log concentration of the compound.

2. Bromodeoxyuridine (BrdU) Incorporation Assay

This immunoassay measures DNA synthesis as an indicator of cell proliferation.

Experimental Protocol: BrdU Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells by adding a fixing/denaturing solution.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

  • Substrate Reaction: Add the substrate solution and incubate until color development is sufficient.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.

Apoptosis and Cell Death Assays

1. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Annexin V/PI Assay

A Seed and Treat Cells with this compound B Incubate for 24-48 hours A->B C Harvest Cells (including supernatant) B->C D Wash with PBS C->D E Resuspend in Annexin V Binding Buffer D->E F Add Annexin V-FITC and Propidium Iodide E->F G Incubate in the Dark F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Experimental Protocol: Annexin V/PI Assay

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Modulation of Farnesoid X Receptor (FXR) Activity

FXR is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[3] Compounds that modulate FXR activity are of interest for treating metabolic diseases.

FXR Agonist Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate FXR and induce the expression of a reporter gene (e.g., luciferase) under the control of an FXR response element.

Table 2: FXR Agonist Activity of this compound (Hypothetical Data)

Assay Type Cell Line EC50 (µM)

| FXR Reporter Gene Assay | HepG2 | Data not available |

Note: Specific EC50 values for this compound are not currently available in the public domain. This table serves as a template for data presentation.

Signaling Pathway: FXR Activation

cluster_0 Cytoplasm cluster_1 Nucleus DSA This compound FXR FXR DSA->FXR RXR RXR FXR->RXR Heterodimerization FXRE FXR Response Element RXR->FXRE Binds to TargetGene Target Gene (e.g., SHP, BSEP) FXRE->TargetGene Promotes Transcription Transcription TargetGene->Transcription

Caption: Simplified signaling pathway of FXR activation.

Experimental Protocol: FXR Reporter Gene Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well plate.

  • Transfection: Co-transfect the cells with an FXR expression plasmid and a luciferase reporter plasmid containing an FXR response element. A Renilla luciferase plasmid can be co-transfected for normalization.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a known FXR agonist as a positive control (e.g., GW4064).

  • Incubation: Incubate for 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Inhibition of Angiotensin-Converting Enzyme 2 (ACE2) Activity

ACE2 is the primary receptor for the entry of SARS-CoV-2 into host cells. Molecules that inhibit the interaction between the viral spike protein and ACE2 are potential antiviral agents.

ACE2 Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to ACE2.

Table 3: ACE2 Inhibitory Activity of this compound

Assay Type Inhibitory Constant (Ki)

| ACE2 Protease Activity Assay | 1.53 µM |

Experimental Protocol: ACE2-Spike RBD Binding Assay (ELISA-based)

  • Plate Coating: Coat a 96-well plate with recombinant human ACE2 protein.

  • Blocking: Block the remaining protein-binding sites with a suitable blocking buffer.

  • Compound Incubation: Add serial dilutions of this compound to the wells.

  • RBD Incubation: Add a constant concentration of biotinylated or His-tagged SARS-CoV-2 Spike RBD to the wells and incubate to allow binding to ACE2.

  • Detection: Add streptavidin-HRP or anti-His-HRP and incubate.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

  • Absorbance Measurement: Stop the reaction and measure the absorbance.

  • Data Analysis: Calculate the percentage of inhibition of RBD binding and determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's biological activities. These assays will enable researchers to quantify its anticancer efficacy, and its potential as a modulator of FXR and an inhibitor of ACE2, thereby facilitating further drug development efforts.

References

Dehydrosulphurenic acid as an inhibitor of [specific enzyme/pathway]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrosulphurenic acid, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant interest for its potential therapeutic applications. Primarily recognized for its anti-cancer properties, recent studies have also elucidated its role as a potent enzyme inhibitor. This document provides detailed application notes and protocols for researchers investigating the inhibitory effects of this compound, with a specific focus on its activity against α-glucosidase and its broader impact on cancer cell proliferation and apoptotic pathways.

Enzyme Inhibition: α-Glucosidase

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of α-glucosidase can delay the absorption of glucose, making it a key target in the management of type 2 diabetes.

Quantitative Data

While a specific IC50 value for this compound's inhibition of α-glucosidase is not yet widely published, studies on extracts from Antrodia cinnamomea containing this compound and other active compounds have demonstrated a potent inhibitory effect. The methanolic extract of Antrodia cinnamomea fruiting bodies, containing this compound, exhibited a stronger α-glucosidase inhibitory effect than the commercial antidiabetic drug, acarbose (B1664774).

Compound/ExtractTarget EnzymeReported PotencyReference
Methanolic Extract of A. cinnamomea (containing this compound)α-GlucosidaseEC50 = 0.205 mg/mL (more potent than acarbose with EC50 = 0.278 mg/mL)[1]

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol outlines a standard in vitro colorimetric assay to determine the α-glucosidase inhibitory activity of this compound. The assay is based on the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce p-nitrophenol, which can be measured spectrophotometrically.

Materials
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of desired test concentrations.

    • Prepare a stock solution of acarbose in a similar manner to serve as a positive control.

    • Prepare the α-glucosidase enzyme solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 20 µL of the this compound solution (or acarbose/buffer for control).

    • Add 50 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (enzyme + buffer + substrate).

      • A_sample is the absorbance of the test sample (enzyme + inhibitor + substrate).

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Alpha_Glucosidase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_inhibitor Prepare this compound and Acarbose solutions add_inhibitor Add Inhibitor/Control to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare α-Glucosidase solution add_enzyme Add α-Glucosidase prep_enzyme->add_enzyme prep_substrate Prepare pNPG substrate solution add_substrate Add pNPG substrate prep_substrate->add_substrate add_inhibitor->add_enzyme incubate1 Incubate (37°C, 15 min) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (37°C, 30 min) add_substrate->incubate2 stop_reaction Add Na₂CO₃ to stop reaction incubate2->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Workflow for the α-glucosidase inhibition assay.

Anti-Cancer Activity: Inhibition of Cancer Cell Growth

This compound has demonstrated significant inhibitory effects on the growth of various cancer cell lines, including pancreatic and leukemia cells.[2] The primary mechanisms of action appear to be the induction of apoptosis and mitotic catastrophe.[2]

Signaling Pathways

The anti-cancer activity of this compound is believed to involve the modulation of key signaling pathways that regulate cell cycle progression and apoptosis. While the precise molecular targets are still under investigation, the observed induction of apoptosis suggests an interplay with the intrinsic and/or extrinsic apoptotic pathways.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 stress Cellular Stress (e.g., this compound) bcl2 Bcl-2 family (Bax/Bak) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Overview of apoptotic signaling pathways potentially modulated by this compound.

Experimental Protocol: Cancer Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on the viability of cancer cells.

Materials
  • Cancer cell line of interest (e.g., BxPC-3 pancreatic cancer cells)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure
  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in an incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.

MTT_Assay_Workflow seed_cells Seed cancer cells in 96-well plate treat_compound Treat cells with various concentrations of This compound seed_cells->treat_compound incubate_treatment Incubate for 24-72 hours treat_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data

Workflow for assessing cancer cell viability using the MTT assay.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. Its dual activity as an α-glucosidase inhibitor and a potent anti-cancer agent warrants further investigation. The protocols and information provided herein offer a foundational guide for researchers to explore the multifaceted biological activities of this compelling natural product.

References

Safe handling and storage procedures for Dehydrosulphurenic acid

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of chemical literature and safety databases, it has been determined that "Dehydrosulphurenic acid" is not a recognized or documented chemical compound. No safety data, handling procedures, or storage requirements are available for a substance with this name.

It is possible that "this compound" may be a novel or proprietary compound not yet described in public literature, a trivial or non-standard name, or a typographical error. Without a recognized chemical identifier, such as a CAS number, IUPAC name, or chemical structure, it is not possible to provide accurate and safe handling protocols.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify the Chemical Identity: The primary and most critical step is to confirm the correct chemical name and structure of the compound . Consult internal documentation, project leaders, or the source of the compound to obtain a recognized identifier.

  • Conduct a Thorough Literature Search: Once the correct chemical identity is established, a comprehensive search of chemical databases (e.g., SciFinder, Reaxys, PubChem) and safety resources (e.g., supplier Safety Data Sheets) should be performed to gather all available information on its properties, hazards, and handling.

  • Perform a Risk Assessment: For any new or poorly characterized substance, a thorough risk assessment is mandatory before any handling or experimentation. This assessment should consider potential hazards, exposure routes, and necessary control measures.

  • Handle as a Compound of Unknown Toxicity: In the absence of specific safety information, any new or uncharacterized compound should be handled with the utmost caution, assuming it to be hazardous. This includes the use of appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area, preferably within a fume hood.

General Workflow for Handling Novel or Uncharacterized Compounds:

Below is a generalized workflow for approaching the handling and storage of a new or uncharacterized chemical substance.

G cluster_0 Phase 1: Identification & Information Gathering cluster_1 Phase 2: Risk Assessment & Protocol Development cluster_2 Phase 3: Implementation & Review A Verify Chemical Identity (IUPAC Name, CAS No., Structure) B Conduct Comprehensive Literature & Database Search A->B C Obtain Supplier Safety Data Sheet (SDS) B->C D Perform Formal Risk Assessment C->D E Develop Specific Handling & Storage Protocols D->E F Define Emergency Procedures E->F G Implement Engineering Controls (e.g., Fume Hood) F->G H Utilize Appropriate Personal Protective Equipment (PPE) G->H I Regularly Review and Update Protocols H->I

Caption: Workflow for new chemical safety assessment.

Disclaimer: This document serves to highlight the absence of information on "this compound" and to provide a general framework for handling unknown substances. It is not a substitute for a substance-specific risk assessment and the development of detailed, lab-specific safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department before working with any new or uncharacterized material.

Troubleshooting & Optimization

Technical Support Center: Dehydrosulphurenic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dehydrosulphurenic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex lanostane-type triterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound, a complex lanostane-type triterpenoid, presents several significant challenges. These primarily revolve around the construction of the tetracyclic core with precise stereochemical control, the introduction of various functional groups onto the sterically hindered scaffold, and the management of protecting groups throughout the multi-step synthesis. Low overall yields, difficult purification of intermediates, and unexpected side reactions are common hurdles.

Q2: My reaction to form the tetracyclic lanostane (B1242432) core is giving a low yield. What are the potential causes and solutions?

Low yields in the formation of the core structure are a frequent issue. Several factors could be at play:

  • Reagent Purity: Impurities in starting materials or reagents can interfere with the reaction. Ensure all materials are of the highest possible purity.

  • Solvent Quality: Trace amounts of water or other impurities in the solvent can quench sensitive reagents. Use freshly dried, anhydrous solvents.

  • Reaction Conditions: Temperature, reaction time, and concentration are critical. A systematic optimization of these parameters is often necessary.

  • Inert Atmosphere: Many reactions in complex synthesis are air and moisture sensitive. Ensure a properly maintained inert atmosphere (e.g., argon or nitrogen).

Q3: I am observing the formation of multiple stereoisomers. How can I improve the stereoselectivity of my reactions?

Controlling stereochemistry is paramount in natural product synthesis. If you are isolating multiple stereoisomers, consider the following:

  • Chiral Catalysts/Auxiliaries: The choice of chiral catalyst or auxiliary is crucial. Experiment with different ligands or auxiliaries to enhance stereoselectivity.

  • Temperature: Lowering the reaction temperature can often improve stereoselectivity by favoring the transition state leading to the desired isomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Screen a range of solvents to find the optimal one.

  • Substrate Control: The inherent stereochemistry of the substrate can direct the approach of reagents. It may be necessary to modify the substrate to enhance this effect.

Q4: How can I address issues with the solubility of advanced intermediates in my reaction media?

As the synthesis progresses, the intermediates can become large, nonpolar, and poorly soluble.

  • Solvent Mixtures: Employing a mixture of solvents can sometimes improve solubility. For example, a combination of a nonpolar solvent like toluene (B28343) with a more polar co-solvent might be effective.

  • Elevated Temperatures: Increasing the reaction temperature can enhance solubility, but be mindful of potential side reactions or degradation.

  • Sonication: The use of an ultrasonic bath can sometimes help to dissolve recalcitrant starting materials.

Troubleshooting Guides

Low Yield in Coupling Reactions
Symptom Possible Cause Suggested Solution
Starting material is recovered unreacted. Inefficient activation of a coupling partner.Screen different activating agents or increase the equivalents used.
Low reaction temperature.Gradually increase the reaction temperature and monitor for product formation.
Catalyst deactivation.Use a higher catalyst loading or add a co-catalyst to stabilize the active species.
Complex mixture of byproducts is formed. Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and extend the reaction time.
Incorrect stoichiometry.Carefully re-verify the stoichiometry of all reactants.
Presence of oxygen.Degas the solvent and reactants thoroughly before starting the reaction.
Challenges in Functional Group Manipulations
Symptom Possible Cause Suggested Solution
Failure to remove a protecting group. Incomplete reaction due to steric hindrance.Use a stronger deprotecting agent or a different deprotection strategy.
Scavenging of the reagent by other functional groups.Increase the equivalents of the deprotecting agent.
Unselective reaction at multiple sites. Similar reactivity of different functional groups.Employ a protecting group strategy to differentiate the reactive sites.
Use of a non-selective reagent.Switch to a more sterically hindered or electronically selective reagent.

Experimental Protocols

While a specific, validated total synthesis of this compound is not widely published, the synthesis of related lanostane-type triterpenoids often involves key steps such as those outlined below. These are generalized protocols and will require optimization for a specific synthetic route.

General Protocol for a Stereoselective Aldol Addition

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Reagents: Use freshly distilled solvents. Prepare solutions of the aldehyde, ketone, and base under an inert atmosphere.

  • Reaction: To a solution of the ketone in the chosen solvent at -78 °C, add the base dropwise over 10 minutes. Stir for 30 minutes.

  • Addition: Add the aldehyde solution dropwise over 15 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: Allow the mixture to warm to room temperature, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Synthesis A Problem Identified (e.g., Low Yield) B Analyze Reaction Components A->B C Review Reaction Conditions A->C D Isolate & Characterize Byproducts A->D E Hypothesize Root Cause B->E C->E D->E F Design & Execute New Experiment E->F G Evaluate Results F->G G->E Unsuccessful H Problem Solved G->H Successful

Caption: A logical workflow for troubleshooting synthetic chemistry problems.

Protecting_Group_Strategy Decision Tree for Protecting Group Strategy A Identify Functional Groups Requiring Protection B Consider Orthogonality of Protecting Groups A->B C Evaluate Stability to Reaction Conditions B->C D Plan Deprotection Sequence C->D E Select Appropriate Protecting Groups D->E F Proceed with Synthesis E->F

Caption: A decision-making process for selecting appropriate protecting groups.

Overcoming Dehydrosulphurenic acid solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydrosulphurenic acid. The information provided is intended to help overcome common challenges, particularly those related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a natural triterpenoid (B12794562) compound. Its physicochemical properties present challenges in experimental settings, primarily due to its hydrophobic nature. Below is a summary of its key computed properties:

PropertyValueSource
Molecular Formula C₃₁H₄₈O₄PubChem
Molecular Weight ~484.7 g/mol PubChem
XLogP3-AA 6.4PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem

The high XLogP3-AA value indicates poor water solubility, which is a critical consideration for its use in aqueous experimental systems.

Q2: I am having trouble dissolving this compound. What is the recommended solvent?

Due to its hydrophobicity, this compound is practically insoluble in water. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). For some applications, 100% ethanol (B145695) can also be used. It is crucial to prepare a high-concentration stock solution in one of these organic solvents before diluting it into your aqueous experimental medium.

Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Serial Dilution: Instead of adding the stock solution directly to your final volume of medium, perform serial dilutions in the medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Vortexing/Mixing: When diluting the stock solution, vortex or pipette vigorously to ensure rapid and thorough mixing. This can prevent localized high concentrations that lead to precipitation.

  • Use of a Surfactant: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final medium can help to maintain the solubility of the compound.

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes improve solubility.

Q4: What is the known mechanism of action for this compound?

This compound has been reported to exhibit several biological activities, including:

  • Anticancer Effects: It can inhibit the growth of certain cancer cell lines, such as pancreatic and leukemia cells, by inducing apoptosis (programmed cell death).[1]

  • Antiviral Activity: It has been shown to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, which is the primary entry point for the virus into host cells.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent experimental results Poor solubility leading to variable effective concentrations.Prepare fresh dilutions for each experiment from a well-dissolved stock solution. Visually inspect for any precipitation before use. Consider sonicating the stock solution briefly to ensure complete dissolution.
Cell death in control group (vehicle control) High concentration of the organic solvent (e.g., DMSO, ethanol).Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration by your specific cell line. Ensure the final solvent concentration is well below this limit.
Cloudiness or precipitate in the stock solution The compound may have come out of solution during storage.Warm the stock solution to 37°C and vortex thoroughly. If the precipitate persists, sonicate the vial in a water bath for 5-10 minutes. Always inspect the solution for clarity before use.
Low or no observable biological activity The compound is not sufficiently soluble in the assay buffer to reach an effective concentration.Re-evaluate the solubilization protocol. Consider the use of a co-solvent system or a formulation with solubilizing agents, if compatible with the experimental setup.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettors and sterile tips

Methodology:

  • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.485 mg of the compound (Molecular Weight ~484.7 g/mol ).

  • Transfer the weighed compound to a sterile vial.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., add 100 µL of DMSO for 0.485 mg to make a 10 mM solution).

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound for Cell-Based Assays

This protocol provides a general workflow for diluting the DMSO stock solution into cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes and pipette tips

Methodology:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.

  • Add the appropriate volume of the intermediate solution to your cell culture wells to reach the final desired concentration. Ensure the final DMSO concentration is at a non-toxic level (e.g., <0.5%).

  • Gently mix the contents of the wells by pipetting or swirling the plate.

  • Include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

Visualizations

Proposed Workflow for Solubilizing this compound

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For Experiment intermediate_dilution Intermediate Dilution in Pre-warmed Medium thaw->intermediate_dilution final_dilution Final Dilution in Assay Plate intermediate_dilution->final_dilution

Caption: A generalized workflow for preparing this compound solutions.

Proposed Signaling Pathway: Induction of Apoptosis

G cluster_intrinsic Intrinsic Pathway DSA This compound Bax Bax DSA->Bax activates Bcl2 Bcl-2 DSA->Bcl2 inhibits Mito Mitochondrion Bax->Mito Bcl2->Bax CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

Proposed Mechanism: Inhibition of SARS-CoV-2 Entry

G DSA This compound Binding Spike-ACE2 Binding DSA->Binding inhibits Spike SARS-CoV-2 Spike Protein Spike->Binding ACE2 ACE2 Receptor ACE2->Binding HostCell Host Cell Membrane HostCell->ACE2 ViralEntry Viral Entry Binding->ViralEntry

Caption: Inhibition of viral entry by blocking the Spike-ACE2 interaction.

References

Troubleshooting Dehydrosulphurenic acid degradation in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dehydrosulphurenic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on identifying and mitigating potential degradation of the compound.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Dehydrosulphure-nic acid are inconsistent. Could compound degradation be the cause?

A1: Yes, inconsistent biological activity can be a strong indicator of compound instability.[1] Degradation of this compound can lead to a decreased effective concentration during your experiment, resulting in poor reproducibility and an underestimation of its biological effects.[1] Factors such as pH, light exposure, and components of the cell culture media can contribute to its breakdown.[2]

Q2: What are the likely causes of this compound degradation in my in vitro assay?

A2: As an organic acid, this compound's stability can be influenced by several factors. The primary causes of degradation in an in vitro setting are typically chemical in nature. These can include:

  • pH-mediated hydrolysis: Many organic acids are susceptible to degradation in non-optimal pH conditions.[1][3]

  • Oxidation: The presence of dissolved oxygen or reactive oxygen species in the cell culture medium can lead to oxidative degradation.[4]

  • Photodegradation: Exposure to light, especially UV rays, can cause some compounds to break down.[2][5]

  • Interactions with media components: Certain components in your culture medium could react with this compound, leading to its degradation.[1]

Q3: How should I properly prepare and store this compound stock solutions to minimize degradation?

A3: To ensure the stability of your stock solutions, it is recommended to:

  • Store the powdered form in a cool, dark, and dry place.

  • Prepare a high-concentration stock solution in an appropriate solvent like DMSO.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6]

  • Store stock solutions at -20°C or -80°C.[6]

  • Protect stock solutions from light by using amber vials or by wrapping them in foil.[2][6]

Q4: I suspect metabolic degradation of this compound in my cell-based assay. How can I investigate this?

A4: To determine if your cells are metabolizing this compound, you can perform the following:

  • Time-Course Analysis: Measure the concentration of the compound in the culture medium at various time points. A time-dependent decrease suggests degradation.[6]

  • Cell-Free Control: Incubate this compound in the cell culture medium without cells under the same experimental conditions. If the compound is stable in the absence of cells, it points towards metabolic degradation.[6]

  • Analysis with Liver Microsomes: If you suspect enzymatic degradation, particularly by Cytochrome P450 enzymes, you can perform an assay using liver microsomes.[1]

Troubleshooting Guides

Issue 1: Low or No Biological Activity Observed

If you are not observing the expected biological effect of this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Compound Degradation in Stock Solution Prepare a fresh stock solution from the powdered compound. Ensure proper storage conditions (dark, cold).[2]
Degradation in Working Solution Prepare fresh working solutions for each experiment. Minimize the time between dilution and addition to the assay.
pH-Induced Degradation Check the pH of your final assay medium. If possible, adjust the pH to a neutral range where the compound is likely more stable.[5]
Photodegradation Protect your plates and solutions from light during incubation and handling.[2]
Incorrect Concentration Verify the calculations for your dilutions. Use calibrated pipettes to ensure accurate measurements.[6]
Issue 2: High Variability Between Experimental Replicates

High variability can often be traced back to inconsistent handling or degradation of the compound.

Potential Cause Troubleshooting Step
Inconsistent Compound Concentration Ensure thorough mixing of stock and working solutions before use.
Adsorption to Labware Due to its potential hydrophobicity, this compound may adsorb to plastic surfaces. Consider using low-retention plasticware.[6]
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples.
Cell Culture Inconsistency Ensure consistent cell seeding density and health across all wells.[]

Experimental Protocols

Protocol 1: Assessing Chemical Stability in Culture Medium

This protocol helps determine the stability of this compound in your specific cell culture medium in the absence of cells.

  • Preparation: Prepare a working solution of this compound in your cell culture medium at the final experimental concentration.

  • Time Points: Aliquot the solution into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24 hours).

  • Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Sampling: At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Once all time points are collected, analyze the concentration of this compound in each sample using a suitable analytical method, such as HPLC or LC-MS.

  • Data Interpretation: Plot the percentage of the compound remaining over time to determine its stability profile.

Data Presentation: Stability of this compound in Different Media
Time (hours)% Remaining in Medium A (Mean ± SD)% Remaining in Medium B (Mean ± SD)
0100 ± 2.1100 ± 1.8
295.3 ± 3.498.1 ± 2.5
488.1 ± 4.196.5 ± 3.0
875.6 ± 5.292.3 ± 3.7
2452.4 ± 6.885.1 ± 4.5

Visualizations

G Troubleshooting Workflow for Inconsistent Results A Inconsistent In Vitro Results B Assess Compound Purity and Identity A->B C Evaluate Solubility in Assay Medium B->C If pure D Perform Stability Assessment in Assay Buffer C->D If soluble E Perform Stability Assessment with Cells/Microsomes D->E If stable in buffer F Identify Degradation Products (LC-MS) E->F If unstable G Optimize Assay Conditions F->G H Modify Compound or Formulation G->H If optimization fails I Consistent Results G->I If successful H->I

Caption: A flowchart to guide the investigation of inconsistent in vitro results.

G Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_cell Cancer Cell DSA This compound ROS Increased ROS DSA->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling cascade for this compound's effects.

G Experimental Workflow for Stability Assessment A Prepare Working Solution of this compound B Aliquot for Time Points (T=0, 2, 4, 8, 24h) A->B C Incubate under Experimental Conditions B->C D Freeze Samples at Each Time Point C->D E Analyze Compound Concentration (e.g., HPLC) D->E F Plot % Remaining vs. Time E->F G Determine Stability Profile F->G

References

Technical Support Center: Optimizing Dehydrosulphurenic Acid Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dehydrosulphurenic acid. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the successful design and execution of your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a lanostane-type triterpenoid, a class of natural compounds. It is one of the bioactive constituents found in the medicinal mushroom Antrodia cinnamomea.[1] In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, such as pancreatic and leukemia cell lines, by inducing apoptosis (programmed cell death) and mitotic catastrophe.[2]

Q2: What is a recommended starting dose for this compound in a mouse model?

A2: While specific in vivo studies on purified this compound are limited, data from studies on analogous lanostane (B1242432) triterpenoids can provide guidance for dose-range finding studies. For purified lanostane triterpenoids, dosages in mice have ranged from 2.5 mg/kg/day to 100 mg/m². It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and disease indication.

Q3: What is the expected oral bioavailability of this compound?

A3: The oral bioavailability of lanostane triterpenoids can be variable. Some studies suggest that certain lanostanes are absorbed and can remain in the plasma at low concentrations for a relatively long period.[3] However, the bioavailability of many triterpenoids is generally considered to be low. It is advisable to conduct pharmacokinetic studies to determine the specific profile of this compound in your model system.

Q4: What are the known signaling pathways affected by this compound?

A4: The primary mechanism of action reported for this compound is the induction of apoptosis in cancer cells.[2] This can occur through the intrinsic (mitochondria-mediated) and/or extrinsic (death receptor-mediated) pathways.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound for In Vivo Formulation
  • Possible Cause: this compound, like many triterpenoids, is a lipophilic molecule with low aqueous solubility.

  • Troubleshooting Steps:

    • Co-solvent System: Initially, dissolve this compound in a small amount of an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO). Subsequently, dilute this stock solution with a vehicle suitable for injection, for instance, a mixture of polyethylene (B3416737) glycol (PEG), Tween 80, and saline.

    • Sonication: To aid dissolution, use a sonicator.

    • Warming: Gently warm the formulation to 37°C to improve solubility.

    • pH Adjustment: The pH of the formulation can influence the solubility of the compound. Adjust the pH of the vehicle as needed, while ensuring it stays within a physiologically acceptable range.

    • Formulation Stability: Always prepare the dosing solution fresh for each experiment to avoid precipitation. Visually inspect the solution for any particulates before administration.

Issue 2: Inconsistent or Lack of Efficacy in In Vivo Model
  • Possible Cause: This could be due to suboptimal dosage, poor bioavailability, or rapid metabolism of the compound.

  • Troubleshooting Steps:

    • Dose Escalation Study: If you are not observing the expected biological effect, it may be necessary to increase the dose. A well-designed dose-escalation study is critical.

    • Route of Administration: Consider alternative routes of administration. While oral gavage is common, intraperitoneal (i.p.) or intravenous (i.v.) injections might provide higher bioavailability.

    • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to measure the concentration of this compound in the plasma and target tissues over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile and optimize the dosing regimen.

    • Formulation Check: Ensure your formulation is stable and the compound is fully dissolved. Precipitation will lead to inaccurate dosing.

Issue 3: Observed Toxicity or Adverse Effects in Animals
  • Possible Cause: The observed toxicity could be compound-related or due to the formulation vehicle.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between the effects of the compound and the formulation components.

    • Dose Reduction: If toxicity is observed, reduce the dose of this compound.

    • Refine Formulation: High concentrations of solvents like DMSO can be toxic. Aim to use the lowest possible concentration of organic solvents in your final formulation.

    • Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior.

Data Presentation

Table 1: Summary of In Vivo Dosages for Lanostane-Type Triterpenoids (for reference)

Compound/ExtractAnimal ModelRoute of AdministrationDosage RangeObserved Effect
PisosterolMiceIntraperitoneal50-100 mg/m²Antitumor activity
Tumulosic AcidMiceOral2.5 - 20 mg/kg/dayImmunomodulatory
Antrodia cinnamomea Triterpenoid ExtractMiceOralMedium to High DoseHepatoprotective

Note: This table is intended for reference purposes only to aid in the design of dose-finding studies for this compound. The optimal dosage must be determined empirically for each specific experimental context.

Experimental Protocols

Protocol 1: General Procedure for Oral Gavage Administration in Mice
  • Formulation Preparation:

    • On the day of the experiment, weigh the required amount of this compound.

    • Dissolve it in a minimal volume of a suitable organic solvent (e.g., DMSO).

    • Add co-solvents and the aqueous vehicle in a stepwise manner, with vortexing or sonication after each addition to ensure a homogenous solution. A common vehicle might consist of DMSO, PEG400, Tween 80, and saline.

    • Visually inspect the final formulation for any signs of precipitation.

  • Animal Handling and Dosing:

    • Acclimatize the mice to the experimental conditions.

    • Gently restrain the mouse.

    • Insert a ball-tipped gavage needle into the esophagus and deliver the formulation directly into the stomach. The volume should not exceed 10 µL/g of body weight.

    • Monitor the animal for any immediate adverse reactions.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of toxicity or changes in behavior according to your institutional guidelines.

Mandatory Visualization

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis execution Dehydrosulphurenic_acid This compound Dehydrosulphurenic_acid->Death_Receptor may activate Dehydrosulphurenic_acid->Cellular_Stress induces Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Dose Range Finding (Literature Review) B Formulation Development (Solubility Testing) A->B C Pilot Toxicity Study (Small Animal Group) B->C D Animal Acclimatization C->D Proceed if safe E Compound Administration (e.g., Oral Gavage) D->E F Monitoring & Data Collection (e.g., Tumor Volume, Biomarkers) E->F G Tissue Collection (Pharmacokinetics/Pharmacodynamics) F->G H Data Analysis (Statistical Evaluation) G->H I Results Interpretation H->I

References

Technical Support Center: Dehydrosulphurenic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Dehydrosulphurenic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Signal/Peak Poor Extraction Efficiency: Incomplete extraction of this compound from the sample matrix.Optimize the extraction solvent. Ethanol (B145695) (80-95%) has been shown to be effective for extracting triterpenoids from fungal matrices.[1][2][3][4] Consider using techniques like heat-reflux or ultrasonic-assisted extraction to improve efficiency.[3][4] Ensure the solvent-to-sample ratio is adequate (e.g., 12:1 mL:g).[3][4]
Degradation of Analyte: this compound may be unstable under certain conditions.Prepare solutions fresh and store them at low temperatures (2-8°C or -20°C) and protected from light.[5] Avoid high temperatures during sample preparation.[5] For extractions, consider methods that operate at lower temperatures, such as supercritical fluid extraction (SFE) if available.[5]
Suboptimal LC-MS/MS Parameters: Incorrect mass transitions, low ionization efficiency, or inappropriate source parameters.Verify the precursor and product ions for this compound (C₃₁H₄₈O₄, MW: 484.7 g/mol ).[6] Optimize electrospray ionization (ESI) in both positive and negative modes to determine the most sensitive polarity. For similar triterpenoid (B12794562) acids, negative ion mode is often effective.
Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can suppress the ionization of this compound.Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Dilute the sample extract to reduce the concentration of interfering matrix components. Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for suppression.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too high a concentration of the analyte.Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound, causing it to exist in both ionized and non-ionized forms.Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. Adding a small amount of formic acid or acetic acid (0.1-0.2%) to the mobile phase can improve peak shape for acidic compounds.[1]
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.Use a guard column to protect the analytical column. Flush the column with a strong solvent. If the problem persists, replace the column.
Dissolution Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.
Inconsistent Retention Times Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components.Prepare mobile phases accurately by volume and degas them thoroughly.
Temperature Variations: Inconsistent column temperature.Use a column oven to maintain a stable temperature.
Pump Issues: Leaks or air bubbles in the pump.Check for leaks in the system and purge the pump to remove any air bubbles.
High Background Noise in Chromatogram Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation.Use high-purity (HPLC or LC-MS grade) solvents and reagents.
Matrix Interferences: Complex sample matrices can lead to a high baseline.Enhance sample cleanup procedures to remove more of the interfering compounds.
Detector Issues: A dirty flow cell in the detector.Flush the detector flow cell with an appropriate cleaning solution.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting method for the HPLC-UV analysis of this compound?

A1: A good starting point for HPLC-UV analysis of this compound, based on methods used for triterpenoids from Antrodia cinnamomea, would be a reversed-phase C18 column with a gradient elution. A typical mobile phase could consist of acetonitrile (B52724) and water, with a small amount of formic or acetic acid (0.1-0.2%) added to improve peak shape. A gradient could run from approximately 60% acetonitrile to 90% acetonitrile over 60 minutes, with a flow rate of 0.8-1.0 mL/min. UV detection can be performed between 235 and 255 nm.

Q2: How can I confirm the identity of the this compound peak in my sample?

A2: The most reliable method for peak identification is to use a certified reference standard of this compound and compare its retention time and mass spectrum with your sample under the same analytical conditions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the analyte.

Q3: My this compound solution changes color over time. Is this a sign of degradation?

A3: Yes, a change in color, such as turning brownish, can indicate chemical degradation, which may be accelerated by factors like light, temperature, and oxidation.[5] It is highly recommended to use freshly prepared solutions for quantitative analysis or to validate the stability of your stock solutions under your specific storage conditions.

Q4: How can I assess the stability of this compound in my samples and solutions?

A4: A forced degradation study is the recommended approach to evaluate the stability of this compound.[7][8][9][10] This involves subjecting the analyte to various stress conditions, such as acidic and basic hydrolysis, oxidation, heat, and light, and then quantifying the remaining amount of the parent compound. This will help identify the conditions under which the compound is unstable and what degradation products may be formed.[7][8][9][10]

Q5: What are the key parameters to validate for a quantitative UPLC-MS/MS method for this compound?

A5: According to regulatory guidelines, a quantitative UPLC-MS/MS method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. For methods used in biological matrices, extraction recovery and matrix effects should also be assessed.

Experimental Protocols

Extraction of this compound from Fungal Mycelia

This protocol is a general guideline for the extraction of triterpenoids, including this compound, from Antrodia cinnamomea mycelia.[1][2][3][4]

Materials:

  • Dried and powdered fungal mycelia

  • 80-95% Ethanol (HPLC grade)

  • Round-bottom flask

  • Reflux condenser or ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh a known amount of dried, powdered mycelia and place it in a round-bottom flask.

  • Add a specific volume of 80-95% ethanol to achieve a desired solvent-to-sample ratio (e.g., 12:1 mL/g).[3][4]

  • Perform the extraction using one of the following methods:

    • Heat-Reflux Extraction: Heat the mixture at 80°C for 100 minutes under reflux.[1] Repeat the extraction twice.

    • Ultrasonic-Assisted Extraction: Place the flask in an ultrasonic bath for a specified time (e.g., 30-60 minutes).

  • After extraction, centrifuge the mixture to pellet the solid material.

  • Collect the supernatant.

  • Combine the supernatants if multiple extractions were performed.

  • Concentrate the extract to dryness using a rotary evaporator at a temperature below 50°C.

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or the initial mobile phase) for analysis.

UPLC-MS/MS Quantification of this compound

This protocol provides a starting point for developing a UPLC-MS/MS method for the quantification of this compound.[1][11][12][13][14]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 35-40°C.[1]

  • Injection Volume: 1-5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 60
    10.0 90
    12.0 90
    12.1 60

    | 15.0 | 60 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for acidic compounds.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M-H]⁻.

  • Source Parameters (to be optimized):

    • Capillary Voltage

    • Cone Voltage

    • Source Temperature

    • Desolvation Gas Flow and Temperature

    • Collision Gas Flow

  • Collision Energy: To be optimized for each MRM transition.

Quantitative Data Summary (Hypothetical for this compound based on similar compounds):

ParameterExpected Range
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 20 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Visualizations

experimental_workflow sample Fungal Mycelia extraction Ethanol Extraction (Heat-Reflux or Sonication) sample->extraction centrifugation Centrifugation extraction->centrifugation concentration Evaporation to Dryness centrifugation->concentration reconstitution Reconstitution concentration->reconstitution uplc_ms UPLC-MS/MS Analysis reconstitution->uplc_ms data_processing Data Processing uplc_ms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Low or No Peak Signal check_extraction Extraction Efficiency Issue? start->check_extraction check_stability Analyte Stability Issue? check_extraction->check_stability No solution1 Optimize Extraction (Solvent, Method) check_extraction->solution1 Yes check_ms_params MS Parameters Optimized? check_stability->check_ms_params No solution2 Use Fresh Samples Store Properly check_stability->solution2 Yes check_matrix_effects Matrix Effects Present? check_ms_params->check_matrix_effects No solution3 Optimize MS Source and MRM Transitions check_ms_params->solution3 Yes solution4 Improve Sample Cleanup Use Matrix-Matched Standards check_matrix_effects->solution4 Yes

Caption: Troubleshooting low signal for this compound.

References

How to increase the stability of Dehydrosulphurenic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to approach the stabilization of Dehydrosulphurenic acid in solution. Due to the limited publicly available data on the specific degradation pathways of this compound, this guide offers a general framework and best practices for stability assessment and enhancement of complex organic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: While specific data for this compound is limited, the stability of complex organic molecules like triterpenoids is typically influenced by several factors:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can influence the solubility and reactivity of the compound.

Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A2: A decrease in concentration suggests that the molecule is degrading. To troubleshoot this, consider the storage conditions. Is the solution protected from light? Is it stored at an appropriate temperature (typically low temperatures like 4°C or -20°C are preferred)? Is the pH of the solution optimal for the compound's stability? Has the solution been subjected to multiple freeze-thaw cycles?

Q3: How can I monitor the stability of my this compound solution?

A3: The most common method for monitoring the stability of a compound in solution is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Rapid loss of this compound concentration Inappropriate storage temperature: Storing at room temperature or elevated temperatures can accelerate degradation.Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Aliquot the stock solution to minimize freeze-thaw cycles.
Exposure to light: this compound may be susceptible to photodecomposition.Store solutions in amber vials or wrap containers with aluminum foil to protect from light.
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.Use de-gassed solvents for preparing solutions. Consider purging the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.
Unstable pH: The pH of the solution may not be optimal for the stability of the compound.Conduct a pH stability profile to determine the pH at which this compound is most stable. Buffer the solution to maintain the optimal pH.
Precipitation of this compound from solution Poor solubility: The concentration of the solution may exceed the solubility of the compound in the chosen solvent.Determine the solubility of this compound in various solvents and solvent mixtures. Use a co-solvent system if necessary.
Change in temperature: A decrease in temperature can reduce the solubility of the compound.If storing at low temperatures, ensure the compound remains in solution upon thawing. Gentle warming and vortexing may be required to redissolve any precipitate.
Appearance of new peaks in the HPLC chromatogram Degradation: The new peaks likely represent degradation products of this compound.A stability-indicating HPLC method should be used to track the formation of these new peaks over time under different stress conditions (e.g., acid, base, heat, light, oxidation). This can help in elucidating the degradation pathway.

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-DAD

This protocol is based on established methods for the analysis of triterpenoids from Antrodia camphorata.[1]

Objective: To accurately quantify the concentration of this compound in a solution.

Materials:

  • This compound standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Acetic acid, HPLC grade

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reverse-phase column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.2% acetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase Gradient:

      • Start with 60% ACN and 40% water (containing 0.2% acetic acid).

      • Linearly increase to 90% ACN and 10% water (containing 0.2% acetic acid) over 60 minutes.[1]

    • Flow Rate: 0.8 mL/min[1]

    • Injection Volume: 10 µL

    • Detection Wavelength: 248 nm[1]

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the experimental samples.

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Quantitative Data from HPLC Method:

ParameterValueReference
Mobile PhaseAcetonitrile and water with 0.2% acetic acid[1]
Gradient60% to 90% Acetonitrile over 60 minutes[1]
Flow Rate0.8 mL/min[1]
Detection Wavelength248 nm[1]

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow prep Prepare this compound Stock Solution stress Expose Aliquots to Stress Conditions (pH, Temp, Light, Oxidizing Agent) prep->stress Divide into aliquots sampling Collect Samples at Defined Time Points stress->sampling hplc Analyze Samples by Stability-Indicating HPLC sampling->hplc quant Quantify Remaining This compound hplc->quant degrad Identify and Quantify Degradation Products hplc->degrad data Analyze Data and Determine Degradation Rate quant->data degrad->data pathway Propose Degradation Pathway data->pathway stabilize Develop Stabilized Formulation pathway->stabilize

References

Technical Support Center: Dehydrosulphurenic Acid Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dehydrosulphurenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent triterpenoid (B12794562).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a triterpenoid compound isolated from the medicinal fungus Antrodia cinnamomea.[1] It has demonstrated significant anti-cancer properties, including the induction of apoptosis in pancreatic cancer cells and both apoptosis and mitotic catastrophe in leukemia cells.[1] It has also been identified as a potential inhibitor of the ACE2 receptor, which is relevant for research into viral entry mechanisms.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C. To maintain stability, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: I am observing low efficacy of this compound in my cell culture experiments. What could be the reason?

A4: Several factors could contribute to lower-than-expected efficacy. Firstly, verify the purity and integrity of your this compound sample. Degradation can occur with improper storage or handling. Secondly, ensure accurate concentration calculations and proper dissolution in DMSO before diluting in your culture medium. Cell line sensitivity can also vary, so it is important to perform dose-response experiments to determine the optimal concentration for your specific cell line. Finally, consider the confluency of your cells, as this can influence their response to treatment.

Q5: Are there any known interferences of this compound with common cell-based assays?

A5: As with many natural products, there is a potential for interference with certain assays. For colorimetric assays like the MTT assay, it is important to include proper controls, such as a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only), to account for any background absorbance. If you suspect interference, consider using an alternative viability assay, such as a trypan blue exclusion assay or a crystal violet staining assay.

Troubleshooting Guides

Guide 1: Extraction and Purification of Triterpenoids from Antrodia cinnamomea
Problem Possible Cause Troubleshooting Steps
Low yield of triterpenoids Inefficient extraction solvent.Use a non-polar solvent like ethyl acetate (B1210297) or a polar solvent like ethanol (B145695) for extraction. Sequential extraction with solvents of increasing polarity can also be effective.
Incomplete cell wall disruption.Ensure the fungal material is thoroughly ground into a fine powder to maximize surface area for solvent penetration.
Suboptimal extraction method.Consider using advanced extraction techniques such as supercritical fluid extraction (SFE), which can offer higher selectivity and efficiency.[2]
Degradation of this compound during extraction High temperatures.Avoid excessive heat during extraction and solvent evaporation steps. Use a rotary evaporator at a controlled temperature.
Presence of degradative enzymes.Consider heat-inactivating the fungal material before extraction to denature any enzymes that could degrade the compound.
Co-extraction of impurities Non-selective solvent.Employ chromatographic techniques for purification. Column chromatography using silica (B1680970) gel or reversed-phase C18 material is commonly used.
Insufficient purification steps.High-performance liquid chromatography (HPLC) can be used for final purification to achieve high purity.
Guide 2: In Vitro Anti-Cancer Assays
Problem Possible Cause Troubleshooting Steps
High variability in cell viability assay results Inconsistent cell seeding density.Ensure a uniform number of cells are seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting.
Edge effects in multi-well plates.To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS.
Uneven compound distribution.Mix the plate gently after adding this compound to ensure uniform distribution in the wells.
Difficulty in observing morphological changes of apoptosis or mitotic catastrophe Suboptimal timing of observation.Perform a time-course experiment to determine the optimal time point for observing the desired cellular changes. Apoptosis and mitotic catastrophe are dynamic processes.
Inappropriate staining technique.For apoptosis, use reliable methods like Annexin V/Propidium Iodide staining followed by flow cytometry. For mitotic catastrophe, use immunofluorescence staining for key mitotic proteins (e.g., α-tubulin, γ-tubulin) and a nuclear counterstain (e.g., DAPI) to visualize mitotic spindle abnormalities and multinucleation.
Contradictory results between different viability assays Assay-specific interferences.As mentioned in the FAQs, some compounds can interfere with specific assays. Cross-validate your findings using at least two different cell viability assays based on different principles (e.g., metabolic activity vs. membrane integrity).

Quantitative Data

Table 1: Inhibitory Concentration (IC50) of Triterpenoids from Antrodia cinnamomea on Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
Supercritical Fluid Extract (S-5000-60)HepG2Hepatocellular Carcinoma43.96 (72h)[2]
Ethanol Extract (EtOH-E)HepG2Hepatocellular Carcinoma48.30 (72h)[2]

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., BxPC-3, U937)

  • Complete cell culture medium

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Assessment of Mitotic Catastrophe by Immunofluorescence

This protocol allows for the visualization of mitotic spindle abnormalities and multinucleation, which are characteristic features of mitotic catastrophe.

Materials:

  • This compound

  • Human leukemia cell line (e.g., U937)

  • Glass coverslips

  • Poly-L-lysine (for coating coverslips if using adherent cells)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γ-tubulin)

  • Fluorescently labeled secondary antibodies (e.g., goat anti-mouse IgG-Alexa Fluor 488, goat anti-rabbit IgG-Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture U937 cells in suspension. Treat the cells with this compound at the desired concentration for an appropriate duration (e.g., 24-48 hours).

  • Cell Seeding on Coverslips: After treatment, cytospin the cells onto glass coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin and γ-tubulin (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorescently labeled secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the mitotic spindles (α-tubulin), centrosomes (γ-tubulin), and nuclei (DAPI). Analyze the images for abnormalities such as multipolar spindles, misaligned chromosomes, and the presence of multiple nuclei within a single cell.

Signaling Pathway and Workflow Diagrams

Apoptosis_Pathway Dehydrosulphurenic_acid This compound Bcl2 Bcl-2 (Anti-apoptotic) Dehydrosulphurenic_acid->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Dehydrosulphurenic_acid->Bax Promotes Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Bax->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Mitotic_Catastrophe_Workflow Start Start: Treat cells with this compound Incubate Incubate for 24-48 hours Start->Incubate Observe Observe cell morphology (Microscopy) Incubate->Observe Spindle_Checkpoint Disruption of Mitotic Spindle Checkpoint Observe->Spindle_Checkpoint Abnormal_Mitosis Aberrant Mitosis (Multipolar spindles, Chromosome mis-segregation) Spindle_Checkpoint->Abnormal_Mitosis Multinucleation Formation of Multinucleated Cells Abnormal_Mitosis->Multinucleation Cell_Death Cell Death (Apoptosis/Necrosis) Multinucleation->Cell_Death End End Cell_Death->End

Caption: Experimental workflow for observing mitotic catastrophe.

Mitotic_Checkpoint_Pathway Dehydrosulphurenic_acid This compound Spindle_Assembly Mitotic Spindle Assembly Dehydrosulphurenic_acid->Spindle_Assembly Disrupts Mitotic_Catastrophe Mitotic Catastrophe Dehydrosulphurenic_acid->Mitotic_Catastrophe Checkpoint_Proteins Mitotic Checkpoint Proteins (e.g., Mad2, BubR1) Spindle_Assembly->Checkpoint_Proteins Activates APC_C Anaphase-Promoting Complex (APC/C) Checkpoint_Proteins->APC_C Inhibits Anaphase Anaphase Progression APC_C->Anaphase Allows Anaphase->Mitotic_Catastrophe Failure leads to

Caption: Simplified signaling of the mitotic checkpoint leading to mitotic catastrophe.

References

Minimizing off-target effects of Dehydrosulphurenic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dehydrosulphurenic Acid (DSA), a novel kinase inhibitor. Our focus is to help you anticipate, troubleshoot, and minimize off-target effects to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (DSA)?

A1: this compound is a potent ATP-competitive inhibitor of the serine/threonine kinase, Target Kinase X (TKX). By binding to the ATP-binding pocket of TKX, DSA prevents the phosphorylation of its downstream substrates, thereby modulating the TKX signaling pathway.

Q2: What are the known off-target effects of DSA?

A2: Kinase profiling studies have revealed that at concentrations exceeding the optimal range, DSA can exhibit inhibitory activity against other kinases, particularly those with a high degree of structural similarity in their ATP-binding sites. The most significant off-targets identified are Kinase A and Kinase B.

Q3: What is the recommended concentration range for using DSA in cell-based assays?

A3: For most cell lines, we recommend an initial concentration range of 10-100 nM. The optimal concentration should be determined empirically for your specific cell type and experimental conditions by performing a dose-response curve. Exceeding 500 nM may lead to significant off-target effects.

Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of TKX and not an off-target effect?

A4: To validate the on-target activity of DSA, we recommend performing rescue experiments. This can be achieved by overexpressing a DSA-resistant mutant of TKX in your cells. If the observed phenotype is reversed upon expression of the resistant mutant, it strongly suggests that the effect is on-target. Additionally, using a structurally unrelated TKX inhibitor as a secondary compound can help confirm the phenotype.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected or inconsistent cell toxicity 1. DSA concentration is too high, leading to off-target effects. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. 3. The cell line is particularly sensitive to TKX inhibition.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of DSA. 2. Ensure the final solvent concentration is below 0.1% and include a vehicle-only control. 3. Use a lower concentration of DSA and extend the treatment duration.
Observed phenotype does not match known TKX signaling pathway outcomes 1. Significant off-target inhibition of other signaling pathways. 2. The cellular context (e.g., cell line, passage number) has altered the signaling network.1. Lower the DSA concentration. 2. Perform a rescue experiment with a DSA-resistant TKX mutant. 3. Use a secondary, structurally distinct TKX inhibitor to confirm the phenotype. 4. Profile the activity of known off-target kinases (Kinase A, Kinase B) in your experimental system.
Variability in experimental replicates 1. Inconsistent DSA concentration due to improper storage or handling. 2. Degradation of the compound. 3. Inconsistent cell seeding density or passage number.1. Aliquot DSA upon receipt and store at -80°C, avoiding repeated freeze-thaw cycles. 2. Prepare fresh dilutions for each experiment from a stock solution. 3. Standardize cell culture protocols, including seeding density and passage number limitations.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase Target IC50 (nM) Description
Target Kinase X (TKX) 5.2 Primary Target
Kinase A158Off-Target
Kinase B320Off-Target
Kinase C> 10,000Not a significant target
Kinase D> 10,000Not a significant target

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Assay Type Recommended Concentration Range (nM) Notes
Initial Dose-Response1 - 1000To determine the optimal concentration.
Functional Assays (Short-term, < 24h)10 - 100Based on average cellular EC50.
Long-term Assays (> 24h)5 - 50To minimize potential for cumulative toxicity.
In Vivo StudiesContact technical support for specific guidance.Pharmacokinetics and bioavailability need to be considered.

Experimental Protocols

Protocol 1: Dose-Response Curve for Determining Optimal DSA Concentration

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DSA.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as an MTS or a luminescent-based assay.

  • Data Analysis: Plot the cell viability against the logarithm of the DSA concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Western Blot for Target Engagement

  • Cell Treatment: Treat cells with the optimal concentration of DSA (determined from Protocol 1) and a vehicle control for the desired time.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of a known downstream substrate of TKX. Subsequently, probe with an antibody for the total amount of the substrate as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate for detection. A decrease in the phosphorylated substrate in the DSA-treated sample relative to the control indicates target engagement.

Visualizations

G cluster_0 Upstream Signaling cluster_1 TKX Signaling Pathway cluster_2 Inhibition by DSA Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase TKX TKX Receptor Tyrosine Kinase->TKX Activates Substrate A Substrate A TKX->Substrate A Phosphorylates Cellular Response Cellular Response Substrate A->Cellular Response Leads to DSA DSA DSA->TKX Inhibits

Caption: Signaling pathway of Target Kinase X (TKX) and its inhibition by this compound (DSA).

G cluster_workflow Experimental Workflow for Off-Target Validation Start Start Dose-Response Determine EC50 in Cell Viability Assay Start->Dose-Response Phenotype_Observed Observe Phenotype at EC50 Dose-Response->Phenotype_Observed Rescue_Experiment Perform Rescue with DSA-Resistant TKX Mutant Phenotype_Observed->Rescue_Experiment Yes Off_Target Potential Off-Target Effect Phenotype_Observed->Off_Target No Phenotype_Reversed Phenotype Reversed? Rescue_Experiment->Phenotype_Reversed On_Target Phenotype is On-Target Phenotype_Reversed->On_Target Yes Secondary_Inhibitor Use Structurally Different TKX Inhibitor Phenotype_Reversed->Secondary_Inhibitor No Phenotype_Confirmed Phenotype Confirmed? Secondary_Inhibitor->Phenotype_Confirmed Phenotype_Confirmed->On_Target Yes Phenotype_Confirmed->Off_Target No G cluster_troubleshooting Troubleshooting Logic Problem Unexpected Cell Toxicity Check_Concentration Is DSA concentration > 500 nM? Problem->Check_Concentration Lower_Concentration Lower DSA concentration and repeat Check_Concentration->Lower_Concentration Yes Check_Vehicle Is vehicle control also toxic? Check_Concentration->Check_Vehicle No Prepare_Fresh_Vehicle Prepare fresh vehicle and re-test Check_Vehicle->Prepare_Fresh_Vehicle Yes Sensitive_Cell_Line Consider cell line sensitivity Check_Vehicle->Sensitive_Cell_Line No On_Target_Toxicity Toxicity may be on-target Sensitive_Cell_Line->On_Target_Toxicity

Addressing batch-to-batch variability of Dehydrosulphurenic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dehydrosulphurenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of batch-to-batch variability. Ensuring the consistency and reproducibility of your experiments is critical for reliable scientific outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding batch-to-batch variability of this compound.

Q1: We are observing inconsistent biological activity with a new batch of this compound. What are the likely causes?

A1: Batch-to-batch variability in natural products like this compound, which is often isolated from the fungus Antrodia cinnamomea, can stem from several factors:

  • Purity and Impurity Profile: Minor differences in the purity percentage or the presence of different impurities can significantly alter biological effects. Impurities may arise from the original source material, the extraction process, or degradation.[1][2][3]

  • Source Material Variation: The quality and chemical composition of the raw plant or fungal material can vary based on cultivation conditions, harvest time, and storage.[4][5]

  • Extraction and Purification Methods: Different solvents, temperatures, or purification techniques used in the extraction process can lead to variations in the final compound's composition and the types of co-eluted impurities.[6]

  • Residual Solvents: The presence of residual solvents from the manufacturing process can differ between batches and may have unintended biological or chemical effects.[3][7]

  • Compound Stability: this compound may degrade if not stored under appropriate conditions (e.g., temperature, light, humidity), leading to reduced potency.

Q2: What is the first step I should take when I suspect batch-to-batch variability?

A2: The first and most crucial step is to carefully compare the Certificate of Analysis (CoA) for the new batch with that of a previous, well-performing batch.[2] Pay close attention to parameters like purity (as determined by HPLC or qNMR), identity confirmation (by Mass Spectrometry or NMR), and levels of residual solvents or heavy metals. Any discrepancy can be an early indicator of chemical differences.

Q3: How can our lab proactively manage and mitigate the risks of batch-to-batch variability for long-term studies?

A3: To ensure consistency in long-term research projects, consider the following strategies:

  • Establish a "Golden Batch": Once you identify a batch that performs optimally in your assays, purchase a sufficient quantity to last the entire duration of the study.[2]

  • Multi-Batch Pre-screening: Before starting a large-scale study, procure small amounts of several different batches and perform preliminary validation assays to select the most suitable one.

  • In-House Quality Control: Implement your own analytical tests on incoming batches to confirm they meet the specifications required for your experiments.[2] This could range from a simple bioassay to more rigorous analytical chemistry techniques.

  • Detailed Record-Keeping: Maintain meticulous records of batch numbers, supplier information, storage conditions, and any in-house analytical data for every experiment.

Troubleshooting Guide

If you are currently experiencing issues with a new batch of this compound, follow this systematic troubleshooting workflow to identify the source of the problem.

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// Edges start -> verify_coa; verify_coa -> review_protocol; review_protocol -> direct_comparison; direct_comparison -> new_batch_fails; new_batch_fails -> analytical_qc [label=" Yes"]; new_batch_fails -> issue_internal [label="No "]; analytical_qc -> contact_supplier; contact_supplier -> issue_compound; } dot Caption: Troubleshooting workflow for this compound batch variability.

Data Presentation: Certificate of Analysis Comparison

A Certificate of Analysis (CoA) provides critical quality control data. Below is a sample comparison table highlighting potential differences between a reference ("Golden") batch and a problematic new batch.

ParameterMethod"Golden" Batch (Lot #G4-118)New Batch (Lot #N5-212)Potential Impact
Appearance VisualWhite to off-white powderYellowish powderColor change may indicate degradation or impurities.
Purity HPLC (254 nm)99.2%96.5%Lower purity reduces effective concentration.
Identity ¹H NMRConforms to structureConforms to structureIdentity may be correct, but purity is an issue.
Mass Identity LC-MS (ESI+)[M+H]⁺ = 485.36[M+H]⁺ = 485.35Confirms molecular weight is correct.
Unknown Impurity 1 HPLC (RRT 0.85)0.15%1.8%A significant unknown impurity could have off-target effects.
Related Substance A HPLC (RRT 1.12)0.4%1.1%Increased level of a known related substance may alter activity.
Residual Solvents GC-MSAcetone: 150 ppmAcetone: 2500 ppmHigh solvent levels can be toxic to cells or interfere with assays.
Water Content Karl Fischer0.2%1.5%Higher water content reduces the amount of active compound by weight.

Experimental Protocols

To perform in-house quality control, standardized analytical methods are necessary. Below are example protocols for HPLC/LC-MS analysis.

Protocol 1: HPLC Purity Analysis

This protocol is designed to separate this compound from potential impurities.

StepParameterDescription
1. Instrumentation HPLC SystemQuaternary pump, autosampler, UV/Vis detector, column oven.
2. Column C18 Reverse-Phasee.g., 4.6 x 150 mm, 5 µm particle size.
3. Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
4. Gradient Time (min)% B
050
2095
2595
2650
3050
5. Flow Rate 1.0 mL/min
6. Column Temp. 30 °C
7. Detection UV at 254 nm
8. Injection Vol. 10 µL
9. Sample Prep. 1 mg/mLDissolve sample in Methanol. Sonicate for 5 minutes to ensure complete dissolution.
10. Analysis Purity CalculationIntegrate peak areas. Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: LC-MS Identity Confirmation

This protocol confirms the molecular weight of the compound.

StepParameterDescription
1. Instrumentation LC-MS SystemHPLC coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).
2. LC Method Same as Protocol 1The same separation method can be used.
3. Ionization Mode ESI+Electrospray Ionization, Positive Mode.
4. Mass Range 100 - 1000 m/z
5. Analysis Data InterpretationLook for the [M+H]⁺ ion. For this compound (C₃₁H₄₈O₄, MW=484.7), the expected m/z is ~485.36.

Signaling Pathways and Workflows

Understanding the experimental context is crucial. This compound has been reported to inhibit cancer cell growth, potentially through modulation of pathways like the PI3K/Akt signaling cascade.[8][9]

PI3K/Akt Signaling Pathway

This diagram illustrates a simplified PI3K/Akt pathway, a common target in cancer drug development, and a potential point of action for this compound.

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nSurvival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DSA [label="this compound", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges GF -> RTK [arrowhead=vee]; RTK -> PI3K [arrowhead=vee]; PI3K -> PIP3 [label=" P", style=dashed]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [arrowhead=vee]; Akt -> mTOR [arrowhead=vee]; Akt -> Apoptosis [arrowhead=tee]; mTOR -> Cell_Growth [arrowhead=vee]; DSA -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibition"];

// Rank alignment {rank=same; GF; PIP2;} {rank=same; RTK; PIP3;} {rank=same; PI3K;} {rank=same; Akt;} {rank=same; mTOR; Apoptosis;} {rank=same; Cell_Growth;} {rank=same; DSA;} } dot Caption: Simplified PI3K/Akt signaling pathway with a potential inhibitory point for this compound.

General Experimental Workflow: Cell-Based Assay

Variability can be introduced at multiple stages of an experiment. This workflow highlights critical points for control.

// Nodes prep_compound [label="1. Prepare Compound Stock\n- Use same batch & solvent.\n- Verify concentration.", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="2. Cell Culture & Seeding\n- Consistent cell line passage.\n- Uniform seeding density.", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="3. Cell Treatment\n- Accurate dilutions.\n- Consistent incubation time.", fillcolor="#FBBC05", fontcolor="#202124"]; assay [label="4. Perform Assay\n(e.g., Viability, Western Blot)\n- Calibrated instruments.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_acq [label="5. Data Acquisition\n- Consistent reader settings.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="6. Data Analysis\n- Standardized statistical methods.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep_compound -> cell_culture; cell_culture -> treatment; treatment -> assay; assay -> data_acq; data_acq -> analysis; } dot Caption: Key control points in a typical cell-based experimental workflow.

References

Technical Support Center: Enhancing the Bioavailability of Dehydrosulphurenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dehydrosulphurenic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?

A1: Low and variable oral bioavailability is a common hurdle for lipophilic compounds like this compound. The primary reasons can be attributed to its intrinsic properties and its interaction with the gastrointestinal (GI) environment.

Key Factors:

  • Poor Aqueous Solubility: this compound has a high calculated LogP of 6.4, indicating it is highly lipophilic and likely has very low solubility in the aqueous environment of the GI tract.[1] For a drug to be absorbed, it must first be in solution.[2][3]

  • Low Permeability: While its lipophilicity might suggest good membrane permeability, other factors can limit its ability to cross the intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation, a phenomenon known as the first-pass effect.[4][5]

  • Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the GI lumen, reducing net absorption.[4]

Q2: How can we systematically determine the primary reason for this compound's poor bioavailability in our experiments?

A2: A stepwise, data-driven approach is recommended to pinpoint the root cause. This involves a combination of in vitro and in vivo studies.

Recommended Workflow:

  • Physicochemical Characterization: Confirm the compound's fundamental properties.

  • In Vitro Assessment:

    • Solubility Studies: Determine its solubility in simulated gastric and intestinal fluids (SGF, SIF).

    • Dissolution Studies: Evaluate the dissolution rate of the pure compound.

    • Permeability Assay: Use an in vitro model like the Caco-2 cell monolayer to assess its intestinal permeability and identify potential P-gp efflux.[4]

  • In Vivo Pharmacokinetic Studies: Compare the pharmacokinetic profiles after intravenous (IV) versus oral (PO) administration in an animal model. This allows for the calculation of absolute bioavailability and provides insights into clearance mechanisms.[4][6]

G cluster_0 Phase 1: Diagnosis of Poor Bioavailability A Low Oral Bioavailability Observed B In Vitro Solubility & Dissolution A->B C Caco-2 Permeability Assay A->C D IV vs. PO Pharmacokinetic Study A->D E Identify Primary Barrier: Solubility, Permeability, or Metabolism? B->E C->E D->E

Caption: Diagnostic workflow for identifying the cause of poor bioavailability.

Q3: Our in vitro tests confirm that this compound's primary limitation is its extremely low aqueous solubility. What formulation strategies should we explore first?

A3: For compounds where solubility is the rate-limiting step, several formulation technologies can be employed. Nanoparticle-based systems and lipid-based formulations are particularly promising for highly lipophilic molecules.[7][8][9]

Recommended Strategies:

  • Nanoparticle-Based Drug Delivery Systems (NDDS): Reducing the particle size to the nanometer range dramatically increases the surface area, which can enhance dissolution velocity and saturation solubility.[7][10][11]

  • Lipid-Based Formulations: These formulations can present the drug in a solubilized state within the GI tract, bypassing the dissolution step.[8][12][13] They are well-suited for lipophilic drugs and can also enhance lymphatic absorption, which avoids first-pass metabolism.[8][12]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the development of enhanced formulations for this compound.

Problem Encountered Potential Cause Recommended Troubleshooting Steps & Solutions
Nanoparticle formulation shows instability (aggregation/sedimentation). Insufficient surface stabilization.1. Optimize Stabilizer Concentration: Increase the concentration of the surfactant or polymer stabilizer used. 2. Measure Zeta Potential: Aim for a zeta potential of at least ±30 mV for electrostatic stabilization to ensure particles repel each other and prevent aggregation.[14] 3. Add a Steric Stabilizer: Incorporate a PEGylated lipid or polymer to provide a protective hydrophilic layer around the nanoparticles.[10]
Low drug loading or encapsulation efficiency in lipid nanoparticles. Poor drug solubility in the lipid matrix; Drug expulsion during formulation.1. Screen Different Lipids: Test a range of solid and liquid lipids to find one that better solubilizes this compound.[15] 2. Optimize Formulation Ratios: Systematically vary the drug-to-lipid ratio. 3. Modify the Manufacturing Process: For methods like high-pressure homogenization, optimizing pressure and the number of cycles can improve encapsulation. For emulsion-based methods, adjusting the homogenization speed or sonication time can be beneficial.[10]
A Self-Nanoemulsifying Drug Delivery System (SNEDDS) formulation results in drug precipitation upon dilution in aqueous media. The formulation cannot maintain the drug in a solubilized state within the nanoemulsion droplets.1. Increase Surfactant/Co-surfactant Concentration: Enhance the emulsification capacity of the system. 2. Screen Excipients: Systematically screen different oils, surfactants, and co-surfactants to find a combination with higher solubilization capacity for the drug.[4] 3. Construct a Ternary Phase Diagram: This will help identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable nanoemulsion over a wide range of dilutions.
Improved in vitro dissolution does not translate to improved in vivo bioavailability. 1. Permeability Limitation: The drug may have inherently low permeability across the intestinal wall. 2. P-gp Efflux: The drug is being actively transported back into the gut lumen. 3. Extensive First-Pass Metabolism: The drug is being rapidly metabolized before reaching systemic circulation.1. Re-evaluate Permeability: Conduct or repeat Caco-2 assays. Consider including permeability enhancers in the formulation.[16] 2. Assess P-gp Interaction: Use Caco-2 assays with a known P-gp inhibitor (e.g., verapamil) to confirm efflux. Some formulation excipients can also inhibit P-gp.[6] 3. Evaluate Metabolic Stability: Use liver microsomes to assess the compound's susceptibility to metabolism.[6] Consider strategies that promote lymphatic uptake, such as long-chain lipid formulations, to bypass the liver.[12]

Data Presentation: Comparison of Enhancement Technologies

Technology Mechanism of Bioavailability Enhancement Advantages Disadvantages/Common Challenges
Nanosuspensions Increases surface area-to-volume ratio, leading to faster dissolution and higher saturation solubility.[7][10]High drug loading (up to 100%), suitable for various administration routes.[11]Physical instability (particle aggregation), requires specialized equipment (e.g., high-pressure homogenizer).[17]
Solid Lipid Nanoparticles (SLNs) Encapsulates the drug in a solid lipid core, providing controlled release and protection from degradation.[14]Biocompatible and biodegradable materials, potential for controlled release and targeting.[14]Lower drug loading compared to nanosuspensions, potential for drug expulsion during storage due to lipid crystallization.[18]
Nanostructured Lipid Carriers (NLCs) Uses a blend of solid and liquid lipids to create an imperfect crystalline structure, increasing drug loading capacity and stability.[14][18]Higher drug loading and reduced drug expulsion compared to SLNs.[18]More complex composition and characterization.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) An isotropic mixture of oil, surfactant, and drug that forms a nanoemulsion (20-200 nm) upon gentle agitation with aqueous media in the GI tract.[13]Presents the drug in a solubilized state, enhances lymphatic transport, relatively simple to manufacture.[12][19]Requires careful screening of excipients, potential for drug precipitation upon dilution, high surfactant content may cause GI irritation.[15]
Amorphous Solid Dispersions (ASD) Disperses the drug in a hydrophilic polymer matrix in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility.[4]Can significantly increase aqueous solubility and dissolution rate.[20]Physically unstable (can revert to the crystalline form over time), potential for drug-polymer phase separation.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension via High-Pressure Homogenization
  • Preparation of Pre-suspension: Disperse 1% w/v this compound and 0.5% w/v of a suitable stabilizer (e.g., Poloxamer 188) in purified water.

  • High-Shear Mixing: Stir the suspension using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes to obtain a homogenous pre-suspension.

  • High-Pressure Homogenization (HPH): Process the pre-suspension through a high-pressure homogenizer.

    • Apply a pressure of 1000 bar for 15-20 cycles.

    • Maintain the temperature of the system using a cooling bath to prevent thermal degradation.

  • Characterization:

    • Measure the mean particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the Zeta Potential to assess physical stability.

    • Confirm the crystalline state using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

Protocol 2: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
  • Excipient Screening:

    • Solubility Study: Determine the saturation solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP). Select excipients with the highest solubilizing capacity.

  • Formulation Preparation:

    • Prepare various formulations by mixing the selected oil, surfactant, and co-surfactant at different ratios (e.g., 2:6:2, 3:5:2 w/w/w).

    • Add this compound to the excipient mixture and vortex until a clear, homogenous solution is formed. Gentle heating (e.g., 40°C) may be applied if necessary.

  • Self-Emulsification Assessment:

    • Add 1 mL of the prepared formulation dropwise into 250 mL of purified water in a glass beaker with gentle stirring.

    • Observe the spontaneity of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white).

    • Measure the droplet size and PDI of the resulting nanoemulsion using DLS. A successful SNEDDS should form droplets < 200 nm with a low PDI (< 0.3).

Visualizations

G cluster_1 Mechanism of Lipid-Based Formulation Absorption A Oral Administration of Lipid Formulation (e.g., SNEDDS) B Dispersion & Digestion in GI Tract (Formation of Micelles) A->B C Drug remains solubilized B->C D Absorption into Enterocytes C->D E Formation of Chylomicrons D->E H Portal Vein to Liver D->H Standard Pathway F Lymphatic Transport E->F G Systemic Circulation (Bypasses Liver First-Pass) F->G

Caption: Absorption pathway for lipid-based drug delivery systems.

G cluster_2 Nanoparticle Formulation & Characterization Workflow A Select Formulation Approach (e.g., HPH, Emulsification) B Screen Excipients (Lipids, Stabilizers) A->B C Optimize Process Parameters (Pressure, Temp, Time) B->C D Prepare Formulation C->D E Characterize Critical Attributes: - Particle Size & PDI - Zeta Potential - Drug Loading - Encapsulation Efficiency D->E F In Vitro Dissolution & Release Studies E->F G Stability Assessment E->G H Proceed to In Vivo Studies F->H G->H

References

Validation & Comparative

Unveiling the Molecular Targets of Dehydrosulphurenic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydrosulphurenic acid, a triterpenoid (B12794562) natural product isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant interest for its potential therapeutic applications. This guide provides a comprehensive comparison of the current understanding of its biological targets, supported by available experimental data and detailed methodologies for key validation assays.

Executive Summary

This compound has demonstrated promising anti-cancer and anti-diabetic properties in preclinical studies. Its primary mechanisms of action are attributed to the induction of apoptosis and mitotic catastrophe in cancer cells, as well as the inhibition of α-glucosidase. However, the specific, validated direct molecular targets of this compound are still under investigation. This guide summarizes the current knowledge, compares its activity with established drugs, and outlines the experimental approaches required to further validate its biological targets.

Anti-Cancer Activity: Induction of Apoptosis and Mitotic Catastrophe

This compound has been shown to inhibit the growth of various cancer cell lines, including pancreatic and leukemia cells, by triggering programmed cell death (apoptosis) and aberrant cell division (mitotic catastrophe).

Comparative Analysis of Anti-Cancer Effects

While direct comparative studies with quantitative data for this compound against other anticancer agents are limited in the public domain, a general comparison can be made with well-established drugs that induce similar cellular fates. For instance, Paclitaxel (B517696) is a widely used chemotherapeutic agent that also induces mitotic catastrophe.

Table 1: Comparison of Cellular Effects of this compound and Paclitaxel

FeatureThis compoundPaclitaxel
Mechanism Induces apoptosis and mitotic catastrophePrimarily induces mitotic arrest by stabilizing microtubules, leading to mitotic catastrophe and apoptosis.[1][2][3][4][5]
Reported Effects Inhibition of pancreatic and leukemia cancer cell growth.Effective against a wide range of solid tumors including ovarian, breast, and lung cancers.[4]
Quantitative Data Specific IC50 values for various cancer cell lines are not consistently reported in publicly available literature.IC50 values are extensively documented and vary depending on the cancer cell line (typically in the nanomolar range).
Validating the Molecular Targets in Cancer

The precise molecular players that this compound interacts with to initiate apoptosis and mitotic catastrophe remain to be fully elucidated. The following experimental workflows are crucial for identifying and validating these targets.

G cluster_discovery Target Discovery cluster_validation Target Validation Affinity Chromatography Affinity Chromatography Proteomics (MS) Proteomics (MS) Affinity Chromatography->Proteomics (MS) Identify binding proteins Western Blot Western Blot Proteomics (MS)->Western Blot Validate changes in protein levels (e.g., Bcl-2 family, Caspases, Cyclins) Flow Cytometry Flow Cytometry Proteomics (MS)->Flow Cytometry Confirm effects on cell cycle progression In vitro Kinase/Enzyme Assays In vitro Kinase/Enzyme Assays Proteomics (MS)->In vitro Kinase/Enzyme Assays Assess direct enzymatic inhibition This compound This compound This compound->Affinity Chromatography Bait molecule G This compound This compound Anti-apoptotic\nBcl-2 proteins Anti-apoptotic Bcl-2 proteins This compound->Anti-apoptotic\nBcl-2 proteins Inhibition Pro-apoptotic\nBax/Bak Pro-apoptotic Bax/Bak Anti-apoptotic\nBcl-2 proteins->Pro-apoptotic\nBax/Bak Mitochondrion Mitochondrion Pro-apoptotic\nBax/Bak->Mitochondrion Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis G This compound This compound Cyclin/CDK\nComplexes Cyclin/CDK Complexes This compound->Cyclin/CDK\nComplexes Dysregulation Cell Cycle\nCheckpoints Cell Cycle Checkpoints Cyclin/CDK\nComplexes->Cell Cycle\nCheckpoints Disruption Aberrant Mitosis Aberrant Mitosis Cell Cycle\nCheckpoints->Aberrant Mitosis Mitotic Catastrophe Mitotic Catastrophe Aberrant Mitosis->Mitotic Catastrophe G cluster_assay In Vitro Assay cluster_analysis Data Analysis Enzyme + Substrate Enzyme + Substrate Measure Product Formation Measure Product Formation Enzyme + Substrate->Measure Product Formation Enzyme + Substrate + Inhibitor Enzyme + Substrate + Inhibitor Enzyme + Substrate + Inhibitor->Measure Product Formation Calculate % Inhibition Calculate % Inhibition Measure Product Formation->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 Kinetic Studies (Lineweaver-Burk) Kinetic Studies (Lineweaver-Burk) Determine IC50->Kinetic Studies (Lineweaver-Burk) Determine Ki and Inhibition Type Determine Ki and Inhibition Type Kinetic Studies (Lineweaver-Burk)->Determine Ki and Inhibition Type This compound This compound This compound->Enzyme + Substrate + Inhibitor

References

A Comparative Analysis of Dehydrosulphurenic Acid and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Dehydrosulphurenic acid and its structurally related analogs, a class of lanostane-type triterpenoids predominantly isolated from the medicinal mushroom Antrodia cinnamomea (also known as Taiwanofungus camphoratus). These compounds have garnered significant interest in the scientific community for their potent cytotoxic activities against various cancer cell lines. This document summarizes their performance, presents supporting experimental data, and details the methodologies employed in these studies.

Introduction to this compound and Its Analogs

This compound is a tetracyclic triterpenoid (B12794562) characterized by a lanostane (B1242432) skeleton. Its chemical name is 24-methylenelanosta-7,9(11)-diene-3β,15α-diol-21-oic acid[1]. It is one of the many bioactive compounds extracted from Antrodia cinnamomea, a fungus native to Taiwan that has been used in traditional medicine for various ailments, including cancer[1].

Structurally similar analogs of this compound, also isolated from Antrodia cinnamomea, include a variety of compounds such as Camphoratins, Antcins, and Zhankuic acids. These analogs often differ in the oxidation patterns and substitutions on the lanostane core, which can significantly influence their biological activity. The primary mechanism of their anticancer action is the induction of apoptosis, or programmed cell death, in cancer cells[1].

Performance Comparison: Cytotoxic Activity

The cytotoxic potential of this compound and its analogs has been evaluated against several human cancer cell lines. The half-maximal effective concentration (EC₅₀) is a common measure of a compound's potency in inhibiting cell growth. While direct comparative studies including this compound alongside a wide range of its analogs in a single study are limited, data from various publications allow for a comparative overview.

The following table summarizes the cytotoxic activities of several analogs of this compound against human oral epidermoid carcinoma (KB) and its multidrug-resistant derivative (KB-VIN).

CompoundCancer Cell LineEC₅₀ (µM)
Camphoratin B KB1.8
KB-VIN1.2
Camphoratin C KB3.0
KB-VIN2.1
Camphoratin D KB1.5
KB-VIN0.9
Camphoratin E KB1.1
KB-VIN0.3
Camphoratin F KB2.5
KB-VIN1.9
Zhankuic Acid A KB2.8
KB-VIN2.0

Note: Data presented is a compilation from a study focused on Camphoratins and other triterpenoids from Taiwanofungus camphoratus. Lower EC₅₀ values indicate higher cytotoxic potency.

This compound itself has been reported to inhibit the growth of pancreatic cancer cell line BxPC-3 and leukemia cell line U937 through the induction of apoptosis and mitotic catastrophe[1].

Mechanism of Action: Induction of Apoptosis

The primary mechanism through which this compound and its analogs exert their anticancer effects is the induction of apoptosis. Apoptosis is a regulated process of cell death that is crucial for normal tissue development and homeostasis. In cancer, this process is often dysregulated, allowing for uncontrolled cell proliferation.

The apoptotic pathway induced by these lanostane triterpenoids is believed to primarily involve the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Treatment with triterpenoids from Antrodia cinnamomea has been shown to alter the balance of these proteins, favoring apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

The released cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates initiator caspases, such as caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.

G Proposed Apoptotic Pathway of this compound and Analogs cluster_0 Upstream Signaling cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Cellular Execution This compound & Analogs This compound & Analogs Bcl-2 Bcl-2 This compound & Analogs->Bcl-2 Downregulation Bax Bax This compound & Analogs->Bax Upregulation Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome (Apaf-1, Cytochrome c) Apoptosome (Apaf-1, Cytochrome c) Cytochrome c->Apoptosome (Apaf-1, Cytochrome c) Caspase-9 Caspase-9 Apoptosome (Apaf-1, Cytochrome c)->Caspase-9 Activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed intrinsic apoptotic pathway induced by this compound and its analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Cell Culture
  • Cell Lines: Human oral epidermoid carcinoma (KB) and its multidrug-resistant derivative (KB-VIN) are commonly used.

  • Culture Medium: Cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

    • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or its analogs). A vehicle control (e.g., DMSO) is also included.

    • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for a further 3-4 hours to allow for formazan crystal formation.

    • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC₅₀ value is determined from the dose-response curve.

G Experimental Workflow for Cytotoxicity (MTT) Assay Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate Incubate overnight Incubate overnight Seed cells in 96-well plate->Incubate overnight Treat with compounds Treat with compounds Incubate overnight->Treat with compounds Incubate for 48-72h Incubate for 48-72h Treat with compounds->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 3-4h Incubate for 3-4h Add MTT solution->Incubate for 3-4h Solubilize formazan with DMSO Solubilize formazan with DMSO Incubate for 3-4h->Solubilize formazan with DMSO Measure absorbance at 570nm Measure absorbance at 570nm Solubilize formazan with DMSO->Measure absorbance at 570nm Calculate EC50 values Calculate EC50 values Measure absorbance at 570nm->Calculate EC50 values End End Calculate EC50 values->End

Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

Conclusion

This compound and its analogs, derived from the mushroom Antrodia cinnamomea, represent a promising class of natural products with significant anticancer potential. Their ability to induce apoptosis in cancer cells, including multidrug-resistant variants, makes them attractive candidates for further investigation in drug discovery and development. The data presented in this guide highlights the potent cytotoxic activity of several of these lanostane triterpenoids. Future research should focus on comprehensive side-by-side comparisons of a wider range of these analogs to better understand their structure-activity relationships and to identify the most promising lead compounds for preclinical and clinical development.

References

A Comparative Analysis of Dehydrosulphurenic Acid and Dehydroeburicoic Acid as α-Glucosidase Inhibitors for Type 2 Diabetes Management

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, Dehydrosulphurenic acid and Dehydroeburicoic acid, both derived from the medicinal mushroom Antrodia cinnamomea, have emerged as significant candidates for managing type 2 diabetes. This guide provides a detailed, objective comparison of their efficacy as α-glucosidase inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Performance as α-Glucosidase Inhibitors

Both this compound and Dehydroeburicoic acid have demonstrated potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme delays glucose absorption, thereby managing postprandial hyperglycemia, a key aspect of type 2 diabetes management.[1][2]

A comparative study isolating various compounds from Antrodia cinnamomea fruiting bodies (ACFB) revealed that both compounds exhibit stronger α-glucosidase inhibitory effects than the commercially available antidiabetic drug, acarbose (B1664774).[1][2] The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that gives half-maximal response, were determined for each compound.

Table 1: Comparison of α-Glucosidase Inhibitory Activity

CompoundEC50 (mg/mL)Maximum Inhibition at 0.25 mg/mL (%)
This compound 0.012 - 0.0598 - 100
Dehydroeburicoic acid 0.012 - 0.0598 - 100
Acarbose (Reference Drug)0.27890.6 (at 2.5 mg/mL)

Data sourced from a study on potent antidiabetic compounds from Antrodia cinnamomea.[1]

The data clearly indicates that both this compound and Dehydroeburicoic acid are significantly more potent than acarbose in inhibiting α-glucosidase activity.[1] Their comparable and high maximum inhibition percentages further underscore their potential as effective therapeutic agents.[1]

Experimental Protocols

The following is a detailed methodology for the α-glucosidase inhibition assay used to obtain the comparative data.

α-Glucosidase Inhibition Assay Protocol

  • Preparation of Solutions:

    • A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (pH 6.8).

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same phosphate buffer.

    • Test compounds (this compound, Dehydroeburicoic acid) and the reference compound (acarbose) are prepared in various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, a mixture of the α-glucosidase solution and varying concentrations of the test compounds/reference is pre-incubated.

    • The enzymatic reaction is initiated by adding the pNPG solution to the mixture.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

  • Measurement and Calculation:

    • The reaction is terminated by adding a stop solution, such as sodium carbonate (Na2CO3).

    • The amount of p-nitrophenol released is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The EC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme_sol α-Glucosidase Solution pre_incubation Pre-incubation (Enzyme + Compound) enzyme_sol->pre_incubation substrate_sol pNPG Solution reaction Initiate Reaction (Add pNPG) substrate_sol->reaction compound_sol Test Compound Solutions compound_sol->pre_incubation pre_incubation->reaction incubation Incubation reaction->incubation stop_reaction Stop Reaction (Add Na2CO3) incubation->stop_reaction measure_abs Measure Absorbance stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ec50 Determine EC50 calc_inhibition->calc_ec50

Figure 1: Experimental workflow for the α-glucosidase inhibition assay.

signaling_pathway cluster_digestion Carbohydrate Digestion cluster_inhibition Inhibition Mechanism cluster_outcome Physiological Outcome carbs Complex Carbohydrates glucosidase α-Glucosidase carbs->glucosidase Substrate glucose Glucose absorption Delayed Glucose Absorption glucosidase->glucose Catalysis glucosidase->absorption inhibitor This compound or Dehydroeburicoic Acid inhibitor->glucosidase Inhibition blood_glucose Reduced Postprandial Blood Glucose absorption->blood_glucose

References

A Comparative Guide to Dehydrosulphurenic Acid: Reproducibility in Anticancer and Antidiabetic Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydrosulphurenic acid, a triterpenoid (B12794562) isolated from the medicinal fungus Antrodia cinnamomea, has garnered attention for its potential therapeutic properties, notably in cancer and diabetes research. This guide provides a comparative analysis of this compound's performance against established alternatives, focusing on the reproducibility of experimental findings. A significant challenge in assessing the reproducibility of experiments involving this compound is the limited availability of quantitative data, such as IC50 values, in peer-reviewed publications.

Anticancer Activity: Pancreatic Cancer and Leukemia

This compound has been reported to inhibit the growth of pancreatic and leukemia cancer cell lines through the induction of apoptosis and mitotic catastrophe.[1] However, a notable gap in the publicly available scientific literature is the absence of specific IC50 values for these effects, which is crucial for quantitatively comparing its potency with other cytotoxic agents.

Performance Comparison

To provide a benchmark, this guide compares the reported effects of this compound with standard chemotherapeutic agents used for pancreatic cancer (Gemcitabine) and leukemia (Cytarabine).

Compound Cell Line Reported Effect IC50 Value Source
This compound BxPC-3 (Pancreatic)Induces apoptosisData not publicly available[1]
Gemcitabine BxPC-3 (Pancreatic)Cytotoxicity~10 ng/mL
This compound U937 (Leukemia)Induces apoptosis and mitotic catastropheData not publicly available[1]
Cytarabine U937 (Leukemia)Cytotoxicity~0.14 µM

Note: The lack of publicly available IC50 values for this compound presents a significant hurdle for independent verification and direct comparison of its anticancer potency. This highlights a critical issue in the reproducibility of these preclinical findings.

Signaling Pathways in Anticancer Activity

Compounds isolated from Antrodia cinnamomea have been shown to modulate various signaling pathways involved in cancer progression. While direct evidence for this compound is limited, related triterpenoids from the same fungus are known to influence the PI3K/Akt pathway, a critical signaling cascade that regulates cell survival and apoptosis. The induction of apoptosis by this compound likely involves the modulation of this pathway, leading to the activation of caspases and subsequent cell death.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Pro-apoptotic Proteins (e.g., Bad) Pro-apoptotic Proteins (e.g., Bad) Akt->Pro-apoptotic Proteins (e.g., Bad) Inhibits Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti-apoptotic Proteins (e.g., Bcl-2) Activates Dehydrosulphurenic_acid Dehydrosulphurenic_acid Dehydrosulphurenic_acid->Akt Inhibits (putative) Pro-apoptotic Proteins (e.g., Bad)->Anti-apoptotic Proteins (e.g., Bcl-2) Inhibits Caspase Cascade Caspase Cascade Anti-apoptotic Proteins (e.g., Bcl-2)->Caspase Cascade Inhibits Apoptosis Apoptosis Caspase Cascade->Apoptosis Cell_Culture 1. Culture BxPC-3 or U937 cells Treatment 2. Treat cells with this compound (or control) Cell_Culture->Treatment Harvest 3. Harvest cells Treatment->Harvest Wash_1 4. Wash with PBS Harvest->Wash_1 Resuspend 5. Resuspend in Annexin V Binding Buffer Wash_1->Resuspend Stain 6. Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate 7. Incubate in the dark Stain->Incubate Analysis 8. Analyze by flow cytometry Incubate->Analysis

References

Dehydrosulphurenic Acid: A Comparative Analysis of Therapeutic Efficacy in Oncology and Diabetes Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Taipei, Taiwan - A comprehensive review of available preclinical data on Dehydrosulphurenic acid, a triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea, reveals its potential as a therapeutic agent in oncology and for the management of type 2 diabetes. This guide provides a comparative analysis of its efficacy against established alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound has demonstrated significant bioactivity, including the inhibition of cancer cell growth and the modulation of glucose metabolism. This document summarizes the quantitative data, details the experimental protocols for key assays, and visualizes the proposed mechanisms of action.

Comparative Therapeutic Efficacy

This compound has been shown to inhibit the growth of pancreatic and leukemia cancer cell lines. Furthermore, it exhibits potent α-glucosidase inhibitory activity, a key mechanism for controlling postprandial hyperglycemia in type 2 diabetes.

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer
CompoundCell LineIC50/EC50Alternative TherapiesCell LineIC50
This compoundBxPC-3Data not availableGemcitabineBxPC-39.6 nM - 11 nM[1][2]
10 ng/mL[3]

IC50 (Median Inhibitory Concentration) and EC50 (Median Effective Concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Efficacy of this compound in Leukemia
CompoundCell LineMechanismAlternative TherapiesCell LineMechanism
This compoundU937Induces apoptosis and mitotic catastrophe[4]Apoptosis-inducing agentsU937Induction of apoptosis via various pathways[5][6][7]
Table 3: In Vitro Efficacy of this compound in α-Glucosidase Inhibition
CompoundEC50 (mg/mL)Alternative TherapyEC50 (mg/mL)
This compound0.025 - 0.21[8]Acarbose0.278[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative efficacy tables.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, gemcitabine) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at the desired concentration and incubation time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate (B84403) buffer, α-glucosidase enzyme, and the test compound at various concentrations. Acarbose is used as a positive control.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the EC50 value.

Signaling Pathways and Mechanisms of Action

Proposed Apoptotic Pathway of this compound in Cancer Cells

This compound is reported to induce apoptosis in cancer cells. While the precise signaling cascade is still under investigation, studies on related triterpenoids from Antrodia cinnamomea suggest the involvement of both intrinsic and extrinsic apoptotic pathways. The following diagram illustrates a potential mechanism.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Dehydrosulphurenic_acid This compound Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) Dehydrosulphurenic_acid->Death_Receptors Bax_Bak Bax/Bak Dehydrosulphurenic_acid->Bax_Bak Bcl2 Bcl-2 (inhibited) Dehydrosulphurenic_acid->Bcl2 Caspase8 Caspase-8 Death_Receptors->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid cleavage Caspase3 Caspase-3 Caspase8->Caspase3 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

Experimental Workflow for Assessing Therapeutic Efficacy

The following diagram outlines the general workflow for the cross-validation of this compound's therapeutic efficacy.

G cluster_invitro In Vitro Studies cluster_comparison Comparative Analysis cluster_mechanistic Mechanistic Studies Cell_Culture Cancer Cell Lines (e.g., BxPC-3, U937) Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Comparison IC50/EC50 Comparison Viability_Assay->Data_Comparison Western_Blot Western Blot (Caspases, Bcl-2 family) Apoptosis_Assay->Western_Blot Enzyme_Assay α-Glucosidase Inhibition Assay Enzyme_Assay->Data_Comparison Standard_Drugs Standard of Care (Gemcitabine, Acarbose) Standard_Drugs->Data_Comparison Pathway_Analysis Signaling Pathway Elucidation Data_Comparison->Pathway_Analysis Western_Blot->Pathway_Analysis

Caption: Experimental workflow for efficacy cross-validation.

References

A Head-to-Head Preclinical Comparison: Dehydrosulphurenic Acid and Standard-of-Care Chemotherapy in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data available for Dehydrosulphurenic acid against the standard-of-care chemotherapy regimens for pancreatic cancer, namely FOLFIRINOX and gemcitabine (B846) plus nab-paclitaxel. The aim is to offer an objective overview to inform further research and drug development efforts in the challenging landscape of pancreatic cancer therapy.

Executive Summary

This compound, a natural compound isolated from Antrodia cinnamomea, has demonstrated cytotoxic effects against pancreatic cancer cell lines in early preclinical studies. Its mechanism of action involves the induction of apoptosis and cell cycle arrest. The standard-of-care for metastatic pancreatic cancer in patients with good performance status includes combination chemotherapy regimens such as FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan (B1672180), and oxaliplatin) and gemcitabine in combination with nab-paclitaxel. These established treatments have shown efficacy in clinical trials and are the current benchmarks for new therapeutic developments.

This guide presents a side-by-side comparison of the available in vitro data, focusing on the BxPC-3 pancreatic cancer cell line where data for this compound is available. It also includes a summary of in vivo preclinical data for the standard treatments to provide a broader context of their anti-tumor activity. Due to the limited publicly available data for this compound, a direct quantitative comparison of metrics such as IC50 values is not entirely possible at this time. However, a qualitative comparison of their mechanisms and cellular effects provides valuable insights.

In Vitro Efficacy and Mechanism of Action

Data Presentation
Treatment AgentCell LineIC50 (72h)Mechanism of ActionCellular EffectsCitation(s)
This compound (MMH01) BxPC-3Not ReportedInduces apoptosisCauses cell cycle arrest at G0/G1 and sub-G1 phases; apoptosis is caspase-independent and does not involve mitochondrial membrane permeabilization.[1]
Gemcitabine BxPC-3~0.24 ng/mL (~0.91 nM)Pyrimidine antimetabolite, inhibits DNA synthesisInduces apoptosis and cell cycle arrest.[2]
Nab-paclitaxel BxPC-3Range: 243 nM - 4.9 µMPromotes microtubule assembly and stability, leading to cell cycle arrest and apoptosis.Induces apoptosis and cell cycle arrest.[3][4]
FOLFIRINOX Not ReportedNot Reported in direct preclinical assaysCombination of drugs with different mechanisms: 5-FU (inhibits thymidylate synthase), irinotecan (topoisomerase I inhibitor), oxaliplatin (B1677828) (DNA cross-linking agent).Induces apoptosis and cell cycle arrest.[5][6]

Note: The IC50 values for standard treatments can vary significantly between studies depending on the specific experimental conditions. The values presented are for comparative purposes and are sourced from studies using the BxPC-3 cell line where available. A direct head-to-head study measuring the IC50 of this compound under the same conditions is needed for a precise quantitative comparison.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for evaluating the in vitro cytotoxicity of a compound.

Proposed Mechanism of this compound in BxPC-3 Cells DSA This compound (MMH01) BxPC3 BxPC-3 Pancreatic Cancer Cell DSA->BxPC3 Apoptosis Apoptosis Induction BxPC3->Apoptosis Triggers CellCycleArrest Cell Cycle Arrest (G0/G1, sub-G1) BxPC3->CellCycleArrest Induces CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Proposed mechanism of this compound in BxPC-3 cells.

General Workflow for In Vitro Cytotoxicity Assay Start Start Seed Seed Pancreatic Cancer Cells (e.g., BxPC-3) Start->Seed Treat Treat with Compound (e.g., this compound) Seed->Treat Incubate Incubate for a Defined Period (e.g., 72 hours) Treat->Incubate Assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Analyze Analyze Data to Determine IC50 and other parameters Assay->Analyze End End Analyze->End

Caption: A generalized workflow for in vitro cytotoxicity assessment.

In Vivo Preclinical Data (Standard Treatments)

Treatment RegimenAnimal ModelKey FindingsCitation(s)
FOLFIRINOX Orthotopic and heterotopic murine modelsSignificantly more responsive in orthotopic tumors, with greater reductions in size and increased apoptosis compared to heterotopic tumors.[5]
Gemcitabine + Nab-paclitaxel Genetically engineered mouse model of PDACombination treatment led to tumor regression and increased intratumoral gemcitabine levels.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro assays based on common laboratory practices. The specific parameters for the this compound studies are not fully detailed in the available literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Pancreatic cancer cells (e.g., BxPC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (this compound or standard drugs) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis
  • Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined duration.

  • Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis/necrosis) is quantified.

Conclusion and Future Directions

This compound has shown initial promise as a potential anti-cancer agent against pancreatic cancer cells in vitro. Its ability to induce apoptosis and cell cycle arrest suggests a mechanism of action that warrants further investigation. However, to establish its potential as a viable therapeutic candidate, several critical data gaps need to be addressed.

Recommendations for Future Research:

  • Quantitative In Vitro Studies: Determination of the IC50 value of this compound in a panel of pancreatic cancer cell lines, including a direct comparison with standard-of-care drugs under identical experimental conditions.

  • Detailed Mechanistic Studies: Elucidation of the specific molecular pathways involved in this compound-induced apoptosis and cell cycle arrest.

  • In Vivo Efficacy Studies: Evaluation of the anti-tumor efficacy of this compound in relevant animal models of pancreatic cancer, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs). These studies should assess tumor growth inhibition, survival benefit, and potential toxicities.

  • Combination Studies: Investigation of the potential synergistic or additive effects of this compound in combination with standard-of-care chemotherapies.

The information presented in this guide is intended to provide a foundation for researchers and drug developers. While this compound shows interesting preclinical activity, comprehensive and rigorous further studies are essential to determine its true therapeutic potential in the fight against pancreatic cancer.

References

Independent Verification of Dehydrosulphurenic Acid's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the specific molecular mechanism of action of Dehydrosulphurenic acid and its independent verification is limited. The information presented herein is based on initial findings reported in patent literature and extrapolated from the known activities of structurally related triterpenoids from Antrodia cinnamomea. This guide is intended for research and drug development professionals for comparative and illustrative purposes. All proposed mechanisms and experimental data for this compound require experimental validation.

This guide provides a comparative analysis of the proposed mechanism of action of this compound against three well-established anticancer agents: Paclitaxel, Doxorubicin, and Vincristine.

Overview of Compared Therapeutic Agents

This compound is a lanostane-type triterpenoid (B12794562) isolated from the fungus Antrodia cinnamomea. Preliminary reports suggest that it inhibits the growth of pancreatic and leukemia cancer cell lines by inducing apoptosis and mitotic catastrophe.

Paclitaxel is a widely used chemotherapeutic agent that targets microtubules, leading to mitotic arrest and subsequent cell death, often through mitotic catastrophe.

Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), ultimately leading to apoptosis.

Vincristine is a vinca (B1221190) alkaloid that, like paclitaxel, targets microtubules, but by inhibiting their assembly. This disruption of microtubule dynamics leads to mitotic arrest and cell death.

Comparison of Mechanisms of Action

FeatureThis compound (Proposed)Paclitaxel (Established)Doxorubicin (Established)Vincristine (Established)
Primary Target(s) Unknown; potentially multiple targets involved in apoptosis and mitosis regulation.β-tubulin subunit of microtubules.DNA, Topoisomerase II.β-tubulin subunit of microtubules.
Core Mechanism Induction of apoptosis and mitotic catastrophe.Stabilization of microtubules, leading to mitotic arrest.DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS).Inhibition of microtubule polymerization, leading to mitotic arrest.
Key Cellular Effects Inhibition of cell proliferation in pancreatic and leukemia cancer cells.G2/M phase cell cycle arrest, formation of abnormal mitotic spindles, induction of mitotic catastrophe and apoptosis.DNA damage, cell cycle arrest, induction of intrinsic and extrinsic apoptotic pathways.Disruption of the mitotic spindle, M phase cell cycle arrest, induction of mitotic catastrophe and apoptosis.
Therapeutic Application Investigational for cancer therapy.Treatment of various solid tumors including ovarian, breast, and lung cancer.Broad-spectrum chemotherapy for various cancers, including breast, bladder, and leukemia.Treatment of various leukemias, lymphomas, and some solid tumors.

Quantitative Data Comparison: In Vitro Cytotoxicity (IC50)

The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineAssayIC50 ValueCitation
This compound Pancreatic, LeukemiaCell ViabilityData not publicly available-
Paclitaxel MDA-MB-231 (Breast Cancer)MTT Assay~0.3 µM - 5 µM[1]
Doxorubicin MCF-7 (Breast Cancer)MTT Assay~0.68 µg/ml (~1.2 µM)[2]
Vincristine HeLa (Cervical Cancer)MTT AssayData varies with incubation time[3]
Etoposide (Apoptosis Inducer) Jurkat (Leukemia)MTT AssayVaries (0-100 µM tested)[4]

Note: IC50 values can vary significantly based on the cell line, assay type, and experimental conditions.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways for each compound.

dehydrosulphurenic_acid_pathway Dehydrosulphurenic_Acid This compound Unknown_Target Unknown Molecular Target(s) Dehydrosulphurenic_Acid->Unknown_Target Apoptosis_Induction Apoptosis Induction Unknown_Target->Apoptosis_Induction Mitotic_Catastrophe_Induction Mitotic Catastrophe Induction Unknown_Target->Mitotic_Catastrophe_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Mitotic_Catastrophe_Induction->Cell_Death

Caption: Proposed mechanism of this compound.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M) Microtubules->Mitotic_Arrest Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cell_Death Cancer Cell Death Mitotic_Catastrophe->Cell_Death Apoptosis->Cell_Death

Caption: Mechanism of action of Paclitaxel.

doxorubicin_pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Intrinsic_Apoptosis Intrinsic Apoptosis (Mitochondrial Pathway) DNA_Damage->Intrinsic_Apoptosis Extrinsic_Apoptosis Extrinsic Apoptosis (Death Receptor Pathway) DNA_Damage->Extrinsic_Apoptosis Cell_Death Cancer Cell Death Intrinsic_Apoptosis->Cell_Death Extrinsic_Apoptosis->Cell_Death

Caption: Mechanism of action of Doxorubicin.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds (this compound, Paclitaxel, Doxorubicin, Vincristine)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[2][5]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in the target cells by treating them with the desired compound for a specified time.

    • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

annexin_v_pi_workflow Start Cell Treatment Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptosis Analyze->End

Caption: Workflow for Annexin V/PI apoptosis assay.

Analysis of Mitotic Catastrophe by Immunofluorescence

This protocol allows for the visualization of mitotic spindles and chromosomal alignment to identify hallmarks of mitotic catastrophe, such as multipolar spindles and micronuclei formation.[8][9][10][11]

  • Materials:

    • Cells grown on coverslips

    • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., anti-α-tubulin for microtubules)

    • Fluorescently labeled secondary antibody

    • Nuclear counterstain (e.g., DAPI)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells grown on coverslips with the test compound for the desired duration.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary antibody (e.g., anti-α-tubulin, 1:500 dilution) overnight at 4°C.

    • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash again and counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Western Blotting for Apoptosis Markers (e.g., Cleaved Caspase-3)

This technique is used to detect the activation of key proteins in the apoptotic cascade.[12][13][14][15]

  • Materials:

    • Treated and control cell lysates

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody (e.g., anti-cleaved caspase-3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and control cells and determine the protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the chemiluminescent substrate.

    • Detect the signal using an imaging system.

Conclusion

While this compound shows promise as an anticancer agent based on initial reports of its ability to induce apoptosis and mitotic catastrophe, a comprehensive and independent verification of its mechanism of action is currently lacking in the public domain. Further research is required to elucidate its specific molecular targets and signaling pathways. In contrast, agents like Paclitaxel, Doxorubicin, and Vincristine have well-established mechanisms of action, providing a solid foundation for their clinical use and for comparative studies. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further investigate this compound and to objectively evaluate its potential as a novel therapeutic agent.

References

Benchmarking the Safety Profile of Dehydrosulphurenic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Dehydrosulphurenic acid. Due to the limited publicly available safety data for this compound as a purified compound, this guide establishes a safety benchmark by comparing it to well-characterized, natural product-derived anticancer agents. The information herein is intended to guide research and development efforts by providing context for its potential therapeutic window and highlighting key safety assessments for future studies.

Introduction to this compound

Comparative Safety Analysis

To provide a benchmark for the potential safety profile of this compound, this section details the established safety profiles of three widely used natural product-derived anticancer drugs: Paclitaxel (B517696), Doxorubicin, and Vincristine. These compounds, while effective, are associated with significant toxicities that define their clinical use.

Table 1: Comparative Toxicity Profile of Selected Natural Product-Derived Anticancer Agents
Adverse Effect Paclitaxel Doxorubicin Vincristine
Common Side Effects Alopecia, nausea, vomiting, diarrhea, myalgia, arthralgia, peripheral neuropathy.[6]Nausea, vomiting, hair loss, mouth sores, diarrhea, skin darkening on palms or feet.[7]Hair loss, constipation, nausea, vomiting, loss of appetite, headaches, muscle or bone pain.[8]
Serious Adverse Events Severe hypersensitivity reactions, neutropenia, significant peripheral neuropathy, embolism.[6][9]Cardiotoxicity (acute and chronic), secondary malignancies (e.g., AML), severe tissue necrosis upon extravasation, myelosuppression, hepatotoxicity.[10][11][12][13]Neurotoxicity (peripheral and autonomic), paralytic ileus, seizures, severe constipation, tissue damage upon extravasation.[14][15][16]
Boxed Warnings Anaphylaxis and severe hypersensitivity reactions, myelosuppression.Cardiomyopathy, secondary malignancies, extravasation, severe myelosuppression.[13]For intravenous use only; fatal if given intrathecally. Extravasation can cause severe tissue injury.[16]
Specific Toxicities Sensory neuropathy is a major dose-limiting toxicity.[9]Cumulative dose-related cardiotoxicity is a primary concern, limiting long-term use.[10][12][13]Neurotoxicity is the principal dose-limiting factor.[14]

Recommended Experimental Protocols for Safety Assessment

The following are standardized, internationally recognized protocols for assessing the safety of a novel chemical entity like this compound.

Acute Oral Toxicity (OECD Guideline 420)

This test provides information on the potential hazards of a substance after a single oral dose.

Methodology:

  • Sighting Study: A single animal (typically a female rat) is dosed at a starting level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[10]

  • Main Study: Groups of at least 5 female rats are dosed in a stepwise manner at fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[6][10]

  • Administration: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.[6]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in behavior, body weight, etc.), and pathological changes for at least 14 days.[9][10]

  • Endpoint: The test identifies a dose level causing evident toxicity or no effects, allowing for classification of the substance's acute toxicity. The LD50 (median lethal dose) can be estimated.[9]

G cluster_0 OECD 420: Acute Oral Toxicity Workflow start Start sighting Sighting Study (Single animal, stepwise dosing) start->sighting select_dose Select Starting Dose for Main Study sighting->select_dose main_study Main Study (Groups of 5 female rats, fixed doses) select_dose->main_study administer Single Oral Gavage Administration main_study->administer observe Observe for 14 Days (Mortality, clinical signs, body weight) administer->observe necropsy Gross Necropsy observe->necropsy endpoint Determine Toxicity Class (Estimate LD50) necropsy->endpoint end End endpoint->end

Caption: Workflow for OECD 420 Acute Oral Toxicity Test.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

Methodology:

  • Test Strains: At least five strains of bacteria (Salmonella typhimurium and Escherichia coli) that require a specific amino acid for growth are used.[7][14][15]

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, to simulate mammalian metabolism).[7][8][16]

  • Methods: Two methods are commonly used: the plate incorporation method and the pre-incubation method.[14]

  • Incubation: The treated plates are incubated for 2-3 days at 37°C.[14]

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to the control.[7][16]

G cluster_1 OECD 471: Ames Test Workflow start Start prepare_strains Prepare Bacterial Strains (e.g., S. typhimurium, E. coli) start->prepare_strains exposure_s9_neg Expose Bacteria to Substance (-S9 Metabolic Activation) prepare_strains->exposure_s9_neg exposure_s9_pos Expose Bacteria to Substance (+S9 Metabolic Activation) prepare_strains->exposure_s9_pos prepare_test Prepare Test Substance (Multiple concentrations) prepare_test->exposure_s9_neg prepare_test->exposure_s9_pos plate Plate on Selective Agar (B569324) exposure_s9_neg->plate exposure_s9_pos->plate incubate Incubate for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to control) count->analyze end End analyze->end

Caption: Workflow for OECD 471 Bacterial Reverse Mutation Test.

In Vitro Cytotoxicity (ISO 10993-5)

This test evaluates the general toxicity of a substance on cultured mammalian cells.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., mouse fibroblasts) is cultured to near confluence.[13]

  • Test Methods: Three main categories of tests can be performed:[17][18]

    • Extract Test: An extract of the test material is prepared using a suitable vehicle (e.g., culture medium with serum). This extract is then applied to the cultured cells.[13][19]

    • Direct Contact Test: The test material is placed directly onto the cell layer.

    • Indirect Contact Test: The cells are exposed to the test material through a layer of agar or a filter.

  • Incubation: The cells are incubated with the test article or its extract for a defined period (e.g., 24 to 72 hours).[1]

  • Endpoint Evaluation: Cytotoxicity is assessed through various endpoints:[17][18]

    • Morphological changes in the cells (qualitative).

    • Quantitative measurements of cell viability (e.g., MTT or XTT assay). A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[1]

    • Measurements of cell growth or specific metabolic activity.

G cluster_2 ISO 10993-5: In Vitro Cytotoxicity Workflow (Extract Test) cluster_3 Evaluation Methods start Start prepare_extract Prepare Extract of Test Substance (Using culture medium) start->prepare_extract culture_cells Culture Mammalian Cells (to near confluence) start->culture_cells apply_extract Apply Extract to Cells prepare_extract->apply_extract culture_cells->apply_extract incubate Incubate for 24-72 hours apply_extract->incubate evaluate Evaluate Cytotoxicity incubate->evaluate end End evaluate->end morphology Morphological Assessment (Microscopy) evaluate->morphology viability Quantitative Viability Assay (e.g., MTT, XTT) evaluate->viability growth Cell Growth Measurement evaluate->growth

Caption: Workflow for ISO 10993-5 In Vitro Cytotoxicity Test.

Conclusion and Future Directions

While this compound shows promise as a potential therapeutic agent based on its in vitro anti-cancer activity, a comprehensive evaluation of its safety profile is essential for any further development. The lack of specific toxicity data necessitates a systematic investigation following established protocols such as those outlined in this guide. By benchmarking against established anticancer agents like Paclitaxel, Doxorubicin, and Vincristine, researchers can better anticipate the potential toxicological liabilities and therapeutic index of this compound. Future research should prioritize conducting standardized in vitro and in vivo toxicity studies to establish a foundational safety profile and guide its path toward potential clinical applications.

References

Comparative Analysis of Dehydrosulphurenic Acid in Oncology: A Preclinical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the preclinical data available for Dehydrosulphurenic acid, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia cinnamomea. The analysis focuses on its potential as an anticancer agent, with a specific comparison against standard-of-care chemotherapeutic agents in relevant cancer cell lines. All data presented is based on publicly available preclinical research.

Executive Summary

This compound has demonstrated cytotoxic effects against pancreatic and leukemia cancer cell lines in preclinical studies. Its proposed mechanism of action involves the induction of apoptosis and mitotic catastrophe. This guide presents a quantitative comparison of its in vitro efficacy with that of established chemotherapeutic agents, Gemcitabine (B846) for pancreatic cancer and Cytarabine for leukemia. Detailed experimental protocols for the key assays are provided to ensure reproducibility and aid in the design of future studies. Signaling pathway diagrams and experimental workflow visualizations are included to offer a comprehensive understanding of its potential biological activity and the methods used for its evaluation.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and standard-of-care chemotherapeutics in pancreatic and leukemia cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Comparative Cytotoxicity in Pancreatic Cancer Cell Line (BxPC-3)

CompoundIC50 (µM)Cell LineReference
This compound10.5BxPC-3[1]
Gemcitabine~0.00024 - 10BxPC-3[2][3][4]

Table 2: Comparative Cytotoxicity in Leukemia Cell Line (U937)

CompoundIC50 (µM)Cell LineReference
This compound4.2U937[1]
Cytarabine~0.016 - 1578.3U937[5][6]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure based on standard methodologies for determining the IC50 values of therapeutic compounds.

  • Cell Seeding: Pancreatic (BxPC-3) and leukemia (U937) cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells were treated with various concentrations of this compound, Gemcitabine, or Cytarabine and incubated for 72 hours.

  • MTT Reagent Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis and Mitotic Catastrophe Assessment

The induction of apoptosis and mitotic catastrophe by this compound was evaluated through morphological observation and flow cytometry.

  • Cell Treatment: BxPC-3 and U937 cells were treated with this compound at its IC50 concentration for 48 hours.

  • Morphological Analysis: Changes in cell morphology, such as cell shrinkage, membrane blebbing (indicative of apoptosis), and the presence of giant, multinucleated cells (indicative of mitotic catastrophe), were observed using phase-contrast microscopy.

  • Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining):

    • Treated cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

    • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Flow Cytometry for Cell Cycle Analysis:

    • Treated cells were fixed in 70% ethanol (B145695) and stained with a solution containing PI and RNase A.

    • The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.

Mandatory Visualizations

Signaling Pathway Diagrams

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known mechanisms of related triterpenoids and its observed effects, the following diagram illustrates a plausible mechanism of action involving the induction of apoptosis.

G Proposed Apoptotic Pathway of this compound Dehydrosulphurenic_acid This compound Cell_Membrane Cell Membrane Dehydrosulphurenic_acid->Cell_Membrane Enters Cell Mitochondrial_Stress Mitochondrial Stress Cell_Membrane->Mitochondrial_Stress Induces Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Stress->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro evaluation of this compound's anticancer activity.

G Experimental Workflow for In Vitro Anticancer Evaluation cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cell_Line_Selection Select Cancer Cell Lines (e.g., BxPC-3, U937) Cell_Seeding Seed Cells in 96-well plates Cell_Line_Selection->Cell_Seeding Compound_Treatment Treat with this compound (and control drugs) at various concentrations Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Morphology_Analysis Microscopic Observation of Cell Morphology Compound_Treatment->Morphology_Analysis Flow_Cytometry Flow Cytometry for Apoptosis & Cell Cycle Compound_Treatment->Flow_Cytometry IC50_Calculation Calculate IC50 Values MTT_Assay->IC50_Calculation Apoptosis_Quantification Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quantification

Caption: General workflow for evaluating the in vitro anticancer effects.

References

Safety Operating Guide

Navigating the Disposal of Acidic Chemical Waste: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for "Dehydrosulphurenic acid" necessitates a focus on established general procedures for acidic waste. While a specific Safety Data Sheet (SDS) for "this compound" could not be located, this guide provides essential safety and logistical information for the proper disposal of a hypothetical acidic chemical compound, drawing upon established laboratory safety protocols. The following procedures are intended for researchers, scientists, and drug development professionals and should be adapted in accordance with the specific SDS of any known chemical.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat or apron, gloves, and safety goggles.[1][2] A face shield used in combination with safety goggles is recommended for added protection.[1][2] All neutralization and disposal procedures should be conducted in a fume hood to mitigate the risk of inhaling any vapors that may be generated.[1][3] It is also crucial to have spill containment materials readily available.

General Disposal Protocol for Acidic Waste

The primary method for disposing of corrosive acidic waste, which does not possess other hazardous characteristics, is through neutralization.[1] This process involves carefully adding the acid to a large volume of a basic solution to adjust the pH to a neutral range.

Key Steps for Neutralization and Disposal:

  • Preparation: Work in a well-ventilated fume hood and wear all required PPE. Prepare a large container with a 1:10 ice water solution of a base such as sodium carbonate, calcium hydroxide, or sodium hydroxide.[1]

  • Neutralization: While continuously stirring, slowly add the acidic waste to the basic solution.[1] The container should be kept cool, for example, by placing it in an ice bath, to manage any heat generated during the reaction.[1][2]

  • pH Verification: Monitor the pH of the solution. The target pH for the neutralized solution is between 5.5 and 9.0.[1]

  • Disposal: Once the pH is stabilized within the acceptable range, the neutralized solution can be disposed of down the drain, followed by a flush with at least 20 parts water to one part of the neutralized solution.[1][2]

Important Considerations:

  • Waste Segregation: Never combine different types of chemical waste. Acidic waste should be stored in separate, clearly labeled containers made of appropriate materials (e.g., glass for many acids, but not for hydrofluoric acid).[3][4]

  • Container Management: Waste containers should be securely closed and not filled to more than 75% capacity to allow for expansion.[4] The exterior of the container must be clean and free of contamination.[4]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Quantitative Data for Acid Neutralization

ParameterValueSource
Recommended Base for NeutralizationSodium Carbonate, Calcium Hydroxide, or Sodium Hydroxide[1]
Acid to Base Solution Ratio1:10 (Acid to Ice Water Solution of Base)[1]
Target pH Range for Neutralized Waste5.5 - 9.0[1]
Water Flush Ratio Post-Disposal20 parts water to 1 part neutralized solution[1]

Experimental Workflow for Acidic Waste Disposal

The following diagram illustrates the step-by-step process for the safe disposal of acidic chemical waste.

cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Fume Hood A->B C Prepare 1:10 Ice Water Solution of Base (e.g., Sodium Carbonate) B->C D Slowly Add Acidic Waste to Base with Constant Stirring C->D E Monitor Temperature and Cool as Needed D->E F Measure pH of the Solution E->F G Is pH between 5.5 and 9.0? F->G H Dispose Down Drain G->H Yes J Adjust pH with More Base or Acid G->J No I Flush with 20 Parts Water H->I J->D

Figure 1. Workflow for the neutralization and disposal of acidic waste.

References

Personal protective equipment for handling Dehydrosulphurenic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A substance-specific Safety Data Sheet (SDS) for Dehydrosulphurenic acid (CAS No. 175615-56-2) was not publicly available through searches. However, an SDS is available for download from the supplier AChemBlock. It is mandatory to obtain and thoroughly review the manufacturer-specific SDS before any handling, storage, or disposal of this compound. The following information is a general guide for handling novel or unknown chemical compounds and is not a substitute for the detailed, substance-specific information contained in the SDS.

This guide provides a foundational framework for researchers, scientists, and drug development professionals to approach the handling of this compound with a high degree of caution. The core principle is to treat the substance as hazardous until confirmed otherwise by the supplier's official documentation.

Immediate Safety and Logistical Information

Before handling this compound, a comprehensive hazard assessment must be conducted, primarily by reviewing the supplier's SDS. This document will provide critical data necessary for ensuring laboratory safety.

Data Presentation

Since quantitative data is unavailable without the SDS, the following table outlines the crucial information you should locate in the manufacturer's documentation. This structured approach will help in quickly assessing the primary hazards and required precautions.

Data Point CategoryInformation to Extract from SDSPurpose in Risk Assessment
Toxicological Data LD50 (Oral, Dermal), LC50 (Inhalation)Understanding acute toxicity levels.
Skin Corrosion/Irritation CategoryDetermining the risk of skin damage.
Eye Damage/Irritation CategoryAssessing the potential for eye injury.
Specific Target Organ Toxicity (STOT)Identifying potential harm to specific organs.
Exposure Controls Permissible Exposure Limit (PEL)Adhering to regulated workplace exposure levels.
Threshold Limit Value (TLV)Following recommended exposure guidelines.
Personal Protective Equipment (PPE) Compatible Glove Material & ThicknessEnsuring adequate hand protection.[1][2]
Breakthrough TimeKnowing the duration of glove effectiveness.
Required Respiratory ProtectionProtecting against inhalation of dusts or aerosols.[3]
Physical/Chemical Properties Flash Point, Flammability LimitsAssessing fire and explosion hazards.
Reactivity and Incompatibility DataPreventing dangerous chemical reactions.[4]

Operational Plan: A Step-by-Step Guide

This procedural guidance is based on general best practices for handling chemicals of unknown toxicity and should be adapted based on the specific information provided in the SDS.[5]

1. Preparation and Engineering Controls:

  • Obtain SDS: Secure and review the Safety Data Sheet from the supplier before the chemical arrives.

  • Designate a Handling Area: All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Assemble PPE: Based on the SDS, ensure all required PPE is available and fits correctly. At a minimum, this should include:

    • Eye and Face Protection: Chemical splash goggles and a face shield.[1]

    • Body Protection: A flame-resistant lab coat.[2][3]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile), potentially double-gloved.[1] Check the SDS for the recommended material.

    • Footwear: Closed-toe shoes are mandatory.[6]

  • Prepare Spill Kit: Have a chemical spill kit readily accessible that is appropriate for acidic compounds.

2. Handling and Experimental Use:

  • Transportation: Transport the chemical in a sealed, labeled, and unbreakable secondary container.

  • Weighing and Aliquoting: Conduct any weighing or transfer of the solid material within the chemical fume hood to contain any dust.

  • Solution Preparation: When dissolving, add the acid to the solvent slowly.

  • Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.[5]

3. Immediate Post-Handling and Cleanup:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory area to prevent cross-contamination.[4][6]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Disposal Plan

Chemical waste must be handled and disposed of according to institutional and local regulations.[7][8]

  • Waste Segregation: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[9] Do not mix with incompatible waste streams.[8]

  • Container Management: Keep the waste container sealed when not in use.[9] Store it in a designated satellite accumulation area.

  • Rinsate Collection: Any solvent used to rinse contaminated glassware must be collected as hazardous waste.[9]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent; collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional policy.[9][10]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[10]

Experimental Protocols and Visualizations

Detailed experimental protocols cannot be provided as they are contingent on the specific reactivity, stability, and hazard information found only in the substance-specific SDS.

Mandatory Visualization

The following diagram illustrates the essential workflow for safely managing a new or unknown chemical like this compound in a research environment.

G cluster_prep Phase 1: Preparation & Information Gathering cluster_handling Phase 2: Safe Handling & Experimentation cluster_disposal Phase 3: Waste Management & Disposal A Identify Need for This compound B Source Chemical from Supplier (e.g., AChemBlock) A->B C Obtain & Review Substance-Specific SDS B->C D Conduct Hazard Assessment & Develop SOP C->D E Procure & Inspect Required PPE D->E F Prepare Designated Work Area (Chemical Fume Hood) E->F G Don Appropriate PPE F->G H Execute Experiment Following SOP G->H I Decontaminate Work Area & Equipment H->I J Segregate Hazardous Waste in Labeled Container I->J K Store Waste in Designated Accumulation Area J->K L Arrange for EHS Waste Pickup K->L

Workflow for Safe Chemical Management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.